Ganciclovir mono-O-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKCCHLLFMWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333225 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88110-89-8 | |
| Record name | 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88110-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOP6XHY7OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ganciclovir Mono-O-Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir (B1264), a cornerstone in the management of cytomegalovirus (CMV) infections, exhibits potent antiviral activity but is hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies have been employed, leading to the development of ester derivatives such as Ganciclovir mono-O-acetate. This technical guide provides a comprehensive examination of the mechanism of action of this compound, from its enzymatic conversion to the active Ganciclovir moiety to the molecular interactions that underpin its antiviral effects. This document details the metabolic activation pathway, the inhibition of viral DNA synthesis, and the relevant experimental protocols for the evaluation of this class of antiviral agents.
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that is highly effective against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] Its clinical utility, however, is constrained by low oral bioavailability, necessitating intravenous administration for induction therapy.[3] this compound is a monoester prodrug of Ganciclovir designed to enhance its lipophilicity and, consequently, its absorption following oral administration.[4][5] This guide elucidates the multi-step mechanism through which this compound exerts its antiviral activity.
The Prodrug Activation and Metabolic Pathway
The therapeutic action of this compound is contingent upon its conversion to Ganciclovir and subsequent intracellular phosphorylation to its active triphosphate form.
Enzymatic Hydrolysis of this compound
Following administration, this compound is anticipated to be rapidly hydrolyzed by endogenous esterases present in the intestines, liver, and blood to yield the parent compound, Ganciclovir, and acetic acid.[6][7][8] This bioactivation is a critical first step for the drug's antiviral activity. The primary enzymes responsible for this hydrolysis are carboxylesterases.[7][8]
Intracellular Phosphorylation of Ganciclovir
Once Ganciclovir enters a CMV-infected cell, it undergoes a series of phosphorylation events to become the active antiviral agent, Ganciclovir triphosphate.[9]
-
Monophosphorylation: In CMV-infected cells, the initial and rate-limiting step is the conversion of Ganciclovir to Ganciclovir monophosphate. This reaction is preferentially catalyzed by the virus-encoded protein kinase, UL97.[10] The substrate specificity of the UL97 kinase for Ganciclovir is significantly higher than that of host cellular kinases, which accounts for the selective accumulation of the monophosphate form in infected cells.[9]
-
Diphosphorylation: Ganciclovir monophosphate is then further phosphorylated to Ganciclovir diphosphate (B83284) by cellular guanylate kinase.[9]
-
Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, catalyze the formation of Ganciclovir triphosphate, the pharmacologically active moiety.[9]
The signaling pathway from the prodrug to the active triphosphate is illustrated in the diagram below.
References
- 1. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 3. Pharmacokinetic, safety, and antiviral profiles of oral ganciclovir in persons infected with human immunodeficiency virus: a phase I/II study. AIDS Clinical Trials Group, and Cytomegalovirus Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Ganciclovir Mono-O-acetate
Introduction: Ganciclovir (B1264) is a potent antiviral agent, primarily used in the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] As a synthetic nucleoside analogue of 2'-deoxyguanosine, its clinical utility can be hampered by suboptimal physicochemical properties, such as limited oral bioavailability.[2][3] To overcome these limitations, prodrug strategies are employed, wherein the parent drug is chemically modified to enhance its pharmacokinetic profile. Ganciclovir mono-O-acetate is an ester prodrug of Ganciclovir designed to improve properties like lipophilicity.[2][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.
Section 1: Synthesis of this compound
The synthesis of this compound involves the selective acetylation of one of the hydroxyl groups on the Ganciclovir molecule. This is typically achieved by protecting the diol structure before introducing an acetylating agent, leading to a regioselective reaction. Several methods have been reported, primarily differing in the choice of solvent and acetylating reagent.
Experimental Protocol 1: Synthesis via Vinyl Acetate (B1210297)
This procedure utilizes a temporary borate (B1201080) ester protection of the hydroxyl groups to facilitate mono-acetylation.
Methodology:
-
Protection Step: Suspend Ganciclovir (1.0 eq) and triethyl borate (1.1 eq) in 2-methyltetrahydrofuran.[5] Heat the mixture to reflux for approximately 3 hours. The completion of this step can be monitored by Thin Layer Chromatography (TLC).[5]
-
Acetylation Step: Cool the reaction mixture to room temperature. Add triethylamine (B128534) (3.0 eq), followed by vinyl acetate (2.5 eq).[5][6] Stir the mixture at room temperature for 6 hours. Monitor the ratio of mono- to di-acetylated product using High-Performance Liquid Chromatography (HPLC); a typical ratio achieved is 93:5.[5][6]
-
Work-up and Purification: Cool the mixture to 0-10 °C and add ethanol (B145695) dropwise.[5][6] Stir for 3 hours at room temperature.[6] Concentrate the solvent under reduced pressure.[6] Add ethyl acetate to the residue and wash with water. The aqueous layer can be back-extracted with ethyl acetate.[6]
-
Recrystallization: Combine the organic layers, concentrate under reduced pressure, and recrystallize the resulting solid from ethanol to yield this compound as colorless crystals.[5][6]
Experimental Protocol 2: Synthesis via 1-Acetylimidazole (B1218180)
This alternative method employs a different acetylating agent but follows a similar protection-acetylation strategy.
Methodology:
-
Protection Step: Add Ganciclovir (1.0 eq) and trimethyl borate (1.2 eq) to toluene (B28343) and heat to reflux for 5 hours, monitoring for completion by TLC.[5]
-
Acetylation Step: Cool the mixture to room temperature and add triethylamine (2.0 eq), followed by 1-acetylimidazole (1.5 eq).[5] Stir at room temperature for 6 hours. An HPLC analysis is expected to show a mono- to di-acetylated product ratio of approximately 94:4.[5]
-
Work-up and Purification: Cool the reaction to 0-10 °C and slowly add methanol (B129727), followed by stirring for 2 hours at room temperature.[5] Remove the solvent under reduced pressure.[5]
-
Extraction and Recrystallization: Add ethyl acetate and wash the organic layer with water. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, concentrate, and recrystallize from ethanol to obtain the final product.[5]
Synthesis Workflow
The general workflow for the chemical synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of this compound.
Data Presentation: Synthesis Results
| Synthesis Method | Acetylating Agent | Yield (%) | Purity (%) | Mono/Di-acetyl Ratio (HPLC) | Reference |
| Borate Protection | Vinyl Acetate | 75.2% | 99.1% | 93 / 5 | [5][6] |
| Borate Protection | 1-Acetylimidazole | 75.7% | 99.2% | 94 / 4 | [5] |
Section 2: Characterization of this compound
Following synthesis, the identity and purity of this compound must be confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid / Colorless crystals | [6][7] |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [7] |
| Molecular Weight | 297.27 g/mol | |
| CAS Number | 88110-89-8 | [7][8] |
| Melting Point | 133.6 - 134.5 °C | [6] |
| pKa (Predicted) | 9.32 ± 0.20 | [7] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
Spectroscopic and Chromatographic Analysis
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, electrospray ionization (ESI) in positive mode is expected to show a protonated molecular ion.
-
Observed Ion: m/z 298.2 [M+H]⁺[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise chemical structure. These techniques verify the presence of the acetate group (a characteristic singlet in the ¹H NMR around 2 ppm) and its attachment to the primary hydroxyl position of the Ganciclovir side chain. While it is a standard characterization method, specific spectral data were not available in the consulted resources.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and for separating it from Ganciclovir, diacetylated byproducts, and other impurities.[4][5][6]
Experimental Protocol 3: HPLC Analysis Method
This protocol is adapted from methods developed for Ganciclovir and its related substances and is suitable for purity analysis.[9][10]
Methodology:
-
Column: Hypersil ODS2 (C18), 4.6 mm x 250 mm, 5 µm particle size.[9][10]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and methanol in a 92:8 ratio.[9][10]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a DMSO/water mixture.
-
Analysis: The retention time of this compound will be distinct from that of the starting material (Ganciclovir) and the diacetate byproduct, allowing for quantification and purity assessment.
Section 3: Biological Context and Mechanism of Action
This compound is a prodrug that is inactive in its ester form. Its therapeutic effect relies on its in-vivo conversion to the active parent drug, Ganciclovir.
Metabolic Activation Pathway:
-
Hydrolysis: After administration, this compound is rapidly hydrolyzed by esterases present in the body (e.g., in the intestine and liver) to release Ganciclovir.[11]
-
First Phosphorylation: In cells infected with CMV, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a virus-encoded protein kinase (UL97). This step is the primary reason for the drug's selectivity for infected cells.
-
Subsequent Phosphorylations: Cellular kinases in the host cell then further phosphorylate the monophosphate form to Ganciclovir diphosphate (B83284) and finally to the active Ganciclovir triphosphate.[11]
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[11] This incorporation leads to the termination of DNA chain elongation, thus halting viral replication.
Caption: Metabolic activation pathway of this compound to its active triphosphate form.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis method of high-purity monoacetyl ganciclovir - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound [chembk.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of O-monoacetyl ganciclovir - Eureka | Patsnap [eureka.patsnap.com]
Ganciclovir Mono-O-Acetate: A Technical Overview of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir (B1264) mono-O-acetate is a synthetic nucleoside analogue and a prodrug of the potent antiviral agent Ganciclovir.[1][2][3][4] As an ester derivative, it is designed to enhance the bioavailability of the parent compound.[5] Following administration, Ganciclovir mono-O-acetate is metabolized to Ganciclovir, which then exerts its antiviral activity.[1][2] This technical guide provides an in-depth overview of the antiviral spectrum of Ganciclovir, which is indicative of the activity of its mono-O-acetate prodrug upon intracellular conversion. The document details its mechanism of action, quantitative antiviral data against key herpesviruses, and a representative experimental protocol for determining antiviral efficacy.
Mechanism of Action
Ganciclovir, the active form of this compound, is a guanosine (B1672433) analogue that potently inhibits the replication of herpesviruses. Its mechanism of action is initiated by phosphorylation, a crucial step that is selectively catalyzed by viral enzymes in infected cells.
-
Initial Phosphorylation: In cells infected with Cytomegalovirus (CMV), the viral phosphotransferase UL97 phosphorylates Ganciclovir to Ganciclovir monophosphate. In cells infected with Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), this initial phosphorylation is carried out by the viral thymidine (B127349) kinase.
-
Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate form to Ganciclovir diphosphate (B83284) and then to the active Ganciclovir triphosphate.
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Its incorporation leads to the termination of DNA chain elongation, thereby halting viral replication.
The selective activation of Ganciclovir in virus-infected cells contributes to its therapeutic window.
Mechanism of Action of Ganciclovir
Antiviral Spectrum and Potency
While specific quantitative data for this compound is not extensively available in the public domain, the antiviral spectrum is expected to mirror that of Ganciclovir. Studies on other ester prodrugs of Ganciclovir have demonstrated a marked increase in potency against human cytomegalovirus (HCMV), herpes simplex virus 1 (HSV-1), and herpes simplex virus 2 (HSV-2) compared to the parent drug.[6] This suggests that this compound would exhibit potent activity against a range of herpesviruses.
The following table summarizes the in vitro antiviral activity of Ganciclovir against various human herpesviruses.
| Virus Family | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Betaherpesvirinae | Human Cytomegalovirus (HCMV) | Various | 0.2 - 3.0 | [7] |
| Alphaherpesvirinae | Herpes Simplex Virus 1 (HSV-1) | Various | 0.5 - 5.0 | [6][8] |
| Herpes Simplex Virus 2 (HSV-2) | Various | 0.4 - 4.0 | [6] | |
| Varicella-Zoster Virus (VZV) | Various | 0.8 - 9.0 | [9] | |
| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | Lymphoid Cells | 0.5 - 5.0 | [4] |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50% in vitro. The values can vary depending on the viral strain, cell line, and assay conditions used.
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific herpesvirus.
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV).
-
Virus: A known titer of the herpesvirus strain to be tested.
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Media: Cell culture growth medium and maintenance medium.
-
Overlay Medium: Maintenance medium containing a gelling agent (e.g., carboxymethylcellulose or agarose) to restrict viral spread and allow for plaque formation.
-
Staining Solution: A solution to visualize the cell monolayer and plaques (e.g., crystal violet in a formalin/saline solution).
Methodology:
-
Cell Seeding: Seed the susceptible cells in multi-well plates (e.g., 6- or 12-well plates) at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in maintenance medium to achieve a range of final concentrations for testing.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Addition: After the adsorption period, remove the viral inoculum and add the maintenance medium containing the different concentrations of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay and Incubation: Add the overlay medium to each well. Incubate the plates at 37°C in a humidified CO₂ incubator for a period that allows for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cell monolayer with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The viable cells will stain, and the areas of viral plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
Plaque Reduction Assay Workflow
Conclusion
This compound is a promising prodrug of Ganciclovir, with an expected antiviral spectrum encompassing a broad range of clinically significant herpesviruses. Its mechanism of action, relying on intracellular conversion to the active Ganciclovir triphosphate, provides a targeted approach to inhibiting viral DNA synthesis. While specific quantitative antiviral data for the mono-O-acetate form is limited in publicly accessible literature, the known potent activity of Ganciclovir serves as a strong indicator of its therapeutic potential. Further studies are warranted to fully elucidate the in vitro and in vivo antiviral profile of this compound and to establish its definitive therapeutic advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valganciclovir | CAS#:88110-89-8 | Chemsrc [chemsrc.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of strongly fluorescent tricyclic analogues of acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Ganciclovir Mono-O-Acetate Against Cytomegalovirus (CMV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir (B1264), a cornerstone in the management of Cytomegalovirus (CMV) infections, is a potent antiviral agent.[1][2][3][4] Its utility, however, can be limited by factors such as poor oral bioavailability. To address this, various prodrug strategies have been explored, including the development of ester derivatives like Ganciclovir mono-O-acetate. This technical guide provides a comprehensive overview of the in vitro activity of Ganciclovir and its esters against CMV, with a focus on the anticipated properties of this compound. Due to a lack of specific published data for this compound's in vitro activity against CMV, this guide leverages data from the parent compound, Ganciclovir, and related ester prodrugs to provide a scientifically grounded estimation of its expected performance and testing methodologies.
Introduction to Ganciclovir and its Mono-O-Acetate Prodrug
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that exhibits potent inhibitory activity against members of the herpesvirus family, particularly human cytomegalovirus (HCMV).[1][5] It is structurally similar to acyclovir (B1169) but possesses greater activity against CMV.[4] The clinical application of Ganciclovir can be complicated by its low oral bioavailability. This compound is a prodrug of Ganciclovir, designed to enhance its pharmacokinetic profile. As an ester, it is anticipated to have improved lipophilicity, potentially leading to better membrane permeability and oral absorption, before being hydrolyzed in vivo to release the active Ganciclovir moiety.
Mechanism of Action
Ganciclovir is a prodrug that requires intracellular phosphorylation to become active.[5] The mono-O-acetate form is expected to first undergo hydrolysis to yield Ganciclovir. The subsequent mechanism of action involves a three-step phosphorylation process.
-
Initial Monophosphorylation: In CMV-infected cells, a virus-encoded protein kinase, UL97, preferentially phosphorylates Ganciclovir to Ganciclovir monophosphate.[5]
-
Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to Ganciclovir diphosphate.[5]
-
Triphosphorylation: Finally, various cellular kinases catalyze the formation of the active Ganciclovir triphosphate.[5]
Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the elongating viral DNA chain, leading to the termination of DNA synthesis.[5]
References
- 1. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir. An update of its therapeutic use in cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ganciclovir for cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganciclovir Mono-O-Acetate: A Technical Guide to a Ganciclovir Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Challenge of Ganciclovir Delivery
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine with potent antiviral activity against human herpesviruses, particularly cytomegalovirus (CMV).[1][2] It is a critical therapeutic agent for the treatment of CMV retinitis in immunocompromised individuals, such as those with HIV/AIDS or organ transplant recipients.[1][2] The primary route of administration for induction therapy is intravenous infusion, a direct consequence of its low and variable oral bioavailability, which is reported to be between 5% and 9%. This poor oral absorption is attributed to its high polarity and low lipophilicity, which limits its passive diffusion across the intestinal epithelium. The need for long-term intravenous access presents significant challenges, including the risk of catheter-related infections and increased healthcare costs.
To overcome these limitations, the development of orally bioavailable prodrugs of Ganciclovir has been a key focus of research. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. The strategic modification of the parent drug can enhance its physicochemical properties, such as lipophilicity, to improve absorption.
Ganciclovir Mono-O-Acetate: A Prodrug Candidate
This compound is a mono-O-acetate ester derivative of Ganciclovir.[3] The addition of an acetate (B1210297) group is intended to increase the lipophilicity of the Ganciclovir molecule, thereby potentially enhancing its absorption from the gastrointestinal tract. Following absorption, the acetate group is expected to be cleaved by esterases present in the blood and tissues, releasing the active Ganciclovir.
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate |
| CAS Number | 88110-89-8 |
| Molecular Formula | C11H15N5O5 |
| Molecular Weight | 297.27 g/mol |
| Appearance | White to off-white powder |
| Solubility | Data not readily available |
Mechanism of Action: The Ganciclovir Pathway
As this compound is a prodrug, its antiviral activity is dependent on its conversion to Ganciclovir. The mechanism of action of Ganciclovir is well-established and involves a series of phosphorylation steps to its active triphosphate form.
-
Initial Phosphorylation: In CMV-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by the viral-encoded protein kinase, UL97. This step is crucial for the selectivity of the drug, as this enzyme is not present in uninfected cells.
-
Subsequent Phosphorylation: Cellular kinases then further phosphorylate Ganciclovir monophosphate to Ganciclovir diphosphate (B83284) and subsequently to Ganciclovir triphosphate.
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it causes premature chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.
The following diagram illustrates the activation pathway of Ganciclovir.
Pharmacokinetics: A Comparative Overview
While specific pharmacokinetic data for this compound is not available in the reviewed literature, a comparison with Ganciclovir and its successful prodrug, Valganciclovir, provides a valuable context for understanding the potential advantages of a prodrug approach.
| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | This compound (Oral) |
| Bioavailability | ~5-9% | ~60% | Data Not Available |
| Cmax (at steady state) | 1.11 µg/mL (1000 mg every 8h) | Not directly comparable due to conversion | Data Not Available |
| Tmax | 1.0-2.9 h | Not directly comparable due to conversion | Data Not Available |
| Half-life (t1/2) | 3.0-7.3 h | Not directly comparable due to conversion | Data Not Available |
Data for Ganciclovir and Valganciclovir are compiled from multiple sources and may vary depending on the study population and dosing regimen.
The significantly higher bioavailability of Valganciclovir, a valyl ester prodrug of Ganciclovir, underscores the potential of the prodrug strategy to improve the oral delivery of Ganciclovir. It is hypothesized that this compound, through increased lipophilicity, could also offer improved oral absorption compared to the parent drug. However, without experimental data, this remains a theoretical advantage.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a general framework for its in vitro and in vivo evaluation.
Synthesis of this compound
A common method for the synthesis of this compound involves the selective acetylation of one of the hydroxyl groups of Ganciclovir.
Materials:
-
Ganciclovir
-
Trimethyl borate (B1201080)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of Ganciclovir (1.0 equivalent), trimethyl borate (1.2 equivalents), and toluene is heated to reflux for approximately 5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the complete reaction of the starting material.
-
After cooling to room temperature, triethylamine (2.0 equivalents) is added, followed by the addition of 1-acetylimidazole (1.5 equivalents).
-
The mixture is stirred at room temperature for about 6 hours. The ratio of monoacetylated to diacetylated product can be monitored by high-performance liquid chromatography (HPLC).
-
The reaction mixture is then cooled to 0-10°C, and methanol is slowly added.
-
The mixture is stirred at room temperature for an additional 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water. The aqueous layer is extracted again with ethyl acetate.
-
The combined organic layers are concentrated under reduced pressure.
-
The crude product is recrystallized from ethanol to yield this compound as a colorless crystalline solid.
In Vitro Antiviral Activity Assay (General Protocol)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a specific virus (e.g., human CMV).
Materials:
-
This compound
-
Ganciclovir (as a control)
-
Human fibroblast cell line (e.g., MRC-5)
-
Human CMV strain (e.g., AD169)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
-
Reagents for viral quantification (e.g., plaque reduction assay or qPCR)
Procedure:
-
Cell Seeding: Seed human fibroblast cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions of this compound and Ganciclovir in cell culture medium.
-
Infection and Treatment: Infect the cells with a known multiplicity of infection (MOI) of the CMV strain. After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent (typically 5-7 days).
-
Assessment of Antiviral Activity:
-
Plaque Reduction Assay: Stain the cells with crystal violet and count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
qPCR: Extract viral DNA from the supernatant or infected cells and quantify the viral load using quantitative PCR. The IC50 is the concentration that reduces the viral DNA level by 50%.
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compounds to determine their effect on cell viability using an MTT or similar assay. This allows for the calculation of the selectivity index (SI = CC50/IC50).
In Vivo Efficacy Study (Hypothetical Workflow)
Objective: To evaluate the oral efficacy of this compound in an animal model of CMV infection.
Animal Model: Immunocompromised mice (e.g., SCID or cyclophosphamide-treated BALB/c mice) infected with murine cytomegalovirus (MCMV).
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Infection: Infect the mice with a standardized dose of MCMV.
-
Treatment Groups: Randomly assign the infected mice to different treatment groups:
-
Vehicle control (oral administration)
-
Ganciclovir (intraperitoneal or oral administration)
-
This compound (oral administration at various doses)
-
-
Dosing: Administer the compounds for a specified duration (e.g., 7-14 days), starting at a predetermined time post-infection.
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and mortality.
-
Efficacy Endpoints: At the end of the study, or at predetermined time points, collect organs (e.g., spleen, liver, lungs) to determine:
-
Viral Load: Quantify the viral titer in the organs by plaque assay or qPCR.
-
Histopathology: Examine tissue sections for pathological changes associated with CMV infection.
-
-
Pharmacokinetic Analysis: In a separate cohort of uninfected animals, administer single oral doses of this compound and collect blood samples at various time points to determine the plasma concentrations of both the prodrug and the released Ganciclovir. This will allow for the calculation of key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and AUC.
Visualizations
Prodrug Conversion and Action
The following diagram illustrates the conceptual pathway of this compound from oral administration to antiviral activity.
Experimental Workflow for Prodrug Evaluation
This diagram outlines the general workflow for the synthesis and evaluation of a Ganciclovir prodrug.
References
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ganciclovir Mono-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganciclovir (B1264) mono-O-acetate is a prodrug of the antiviral agent Ganciclovir, designed to enhance its oral bioavailability. This technical guide delineates the cellular uptake and metabolic activation cascade of Ganciclovir mono-O-acetate. The core mechanism involves passive diffusion into cells, followed by intracellular hydrolysis by esterases to release Ganciclovir. Subsequently, Ganciclovir is phosphorylated in a three-step process, initiated by a viral-specific kinase in infected cells, to its active triphosphate form, which inhibits viral DNA polymerase. This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for its investigation, and quantitative data presented for comparative analysis.
Introduction
Ganciclovir is a potent antiviral drug effective against human cytomegalovirus (HCMV) infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability, typically ranging from 5% to 9%. To overcome this limitation, prodrug strategies have been employed, with this compound representing a logical design to improve lipophilicity and cellular permeability. This guide focuses on the cellular mechanisms that govern the uptake and metabolic conversion of this acetate (B1210297) ester prodrug into its pharmacologically active form.
Cellular Uptake and Transport
The initial step in the mechanism of action of this compound is its transport across the cell membrane. As a more lipophilic derivative of Ganciclovir, its primary mode of entry into the cell is believed to be through passive diffusion . This is in contrast to some more complex Ganciclovir prodrugs, such as the L-valyl ester Valganciclovir, which has been shown to be a substrate for peptide transporters like PEPT1 and PEPT2, significantly enhancing its absorption.[1] While Ganciclovir itself can be transported by nucleoside transporters, the acetate ester modification is likely to favor a passive transport mechanism.[2][3]
Intracellular Metabolism
Once inside the cell, this compound undergoes a critical two-stage metabolic activation process to become an effective antiviral agent.
Stage 1: Hydrolysis to Ganciclovir
The acetate ester bond of this compound is rapidly cleaved by ubiquitous intracellular esterases to yield the parent drug, Ganciclovir, and acetic acid. This hydrolytic conversion is a crucial step in the activation of the prodrug.[4]
Stage 2: Phosphorylation to Ganciclovir Triphosphate
The newly formed Ganciclovir is subsequently phosphorylated in a three-step enzymatic cascade to its active triphosphate form. This process is highly selective for virus-infected cells, which is a key factor in the drug's therapeutic index.
-
Monophosphorylation: In cells infected with HCMV, the viral-encoded protein kinase UL97 catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This step is the primary reason for the drug's selective activity in infected cells.[5]
-
Diphosphorylation: Cellular guanylate kinase then converts Ganciclovir monophosphate to Ganciclovir diphosphate (B83284).
-
Triphosphorylation: Finally, other cellular kinases, such as phosphoglycerate kinase, complete the process by converting Ganciclovir diphosphate to the active Ganciclovir triphosphate .[6]
Ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.[5]
Signaling Pathway and Experimental Workflow Visualization
Caption: Metabolic activation of this compound.
Caption: Workflow for studying this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present expected parameters and comparative data for Ganciclovir and its well-characterized prodrug, Valganciclovir. These values can serve as a benchmark for experimental studies on this compound.
Table 1: Pharmacokinetic Parameters
| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | This compound (Expected) |
| Oral Bioavailability | 5-9% | ~60% | Improved over Ganciclovir |
| Cmax (mg/L) | ~1 | ~3 | Dose-dependent |
| Tmax (h) | 2-3 | 1-2 | Dose-dependent |
| Half-life (h) | ~4 | ~4 (as Ganciclovir) | ~4 (as Ganciclovir) |
Table 2: In Vitro Cellular Uptake and Metabolism
| Parameter | Cell Line | Ganciclovir | This compound (Hypothetical) |
| Uptake Mechanism | HFF | Nucleoside Transporters | Passive Diffusion |
| Apparent Permeability (Papp) | Caco-2 | Low | Moderate to High |
| Intracellular Half-life (hydrolysis) | HFF | N/A | < 1 hour |
| Metabolites Detected | HFF | GCV-MP, GCV-DP, GCV-TP | GCV, GCV-MP, GCV-DP, GCV-TP |
Detailed Experimental Protocols
Cellular Uptake Assay
Objective: To determine the rate and mechanism of this compound uptake in a relevant cell line (e.g., Human Foreskin Fibroblasts - HFFs).
Materials:
-
HFF cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
HPLC-MS/MS system
Procedure:
-
Seed HFF cells in 12-well plates and grow to confluence.
-
Wash cells twice with pre-warmed PBS.
-
Add DMEM containing a known concentration of this compound to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop uptake.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Analyze the concentration of this compound and Ganciclovir in the cell lysate using a validated HPLC-MS/MS method.
-
Determine the protein concentration of each lysate for normalization.
-
Calculate the uptake rate and assess for saturation kinetics to distinguish between passive and active transport.
Intracellular Metabolism Assay
Objective: To quantify the conversion of this compound to Ganciclovir and its subsequent phosphorylation products in HCMV-infected cells.
Materials:
-
HCMV-infected HFF cells
-
This compound
-
Perchloric acid
-
Potassium hydroxide
-
HPLC-MS/MS system
Procedure:
-
Infect HFF cells with HCMV at a specified multiplicity of infection (MOI).
-
At an appropriate time post-infection, incubate the cells with this compound.
-
At various time points, harvest the cells and extract the intracellular metabolites using cold 70% methanol (B129727) or perchloric acid precipitation.
-
Neutralize the acidic extracts with potassium hydroxide.
-
Analyze the cell extracts for this compound, Ganciclovir, Ganciclovir monophosphate, Ganciclovir diphosphate, and Ganciclovir triphosphate using a validated ion-pairing HPLC-MS/MS method.
-
Quantify the concentration of each metabolite over time to determine the metabolic conversion rates.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic efficacy of Ganciclovir. Its mechanism of action relies on efficient cellular uptake, followed by rapid intracellular hydrolysis and subsequent phosphorylation to the active antiviral agent. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and optimize the clinical potential of this and similar antiviral prodrugs. Understanding the nuances of its cellular pharmacology is paramount to its successful development and application in treating HCMV infections.
References
- 1. Transport of valganciclovir, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir permeation of the human erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganciclovir transfer by human placenta and its effects on rat fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute bioavailability and dose proportionality of oral ganciclovir after ascending multiple doses in human immunodeficiency virus (HIV)-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
The Genesis of a Potent Antiviral: A Technical History of Ganciclovir and its Esters
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Ganciclovir (B1264), a synthetic nucleoside analogue of 2'-deoxyguanosine, stands as a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its development marked a significant milestone in antiviral therapy. However, the clinical utility of ganciclovir was initially hampered by its poor oral bioavailability, necessitating intravenous administration. This limitation spurred the development of ganciclovir esters, prodrugs designed to enhance oral absorption and improve patient compliance. This technical guide provides a comprehensive overview of the history, development, and chemical evolution of ganciclovir and its esters, with a focus on valganciclovir (B601543), the most successful of these prodrugs.
A Historical Perspective: The Emergence of Ganciclovir
The journey of ganciclovir began in the late 1970s, spurred by the success of acyclovir, another nucleoside analogue.[1] Researchers sought to create a compound with more potent activity against CMV, a significant pathogen in immunocompromised patients, such as those with HIV/AIDS or organ transplant recipients.[1][2] In 1980, Dr. Kelvin Ogilvie at McGill University developed ganciclovir, which was subsequently patented in the same year and approved for medical use in 1988.[3][4] Preclinical studies revealed its remarkable potency against CMV, leading to its clinical development.[1] However, the low oral bioavailability of ganciclovir, estimated to be around 5-9%, presented a major clinical challenge, often requiring patients to undergo long-term intravenous therapy with the associated risks and inconveniences.[2][5] This paved the way for the exploration of prodrug strategies to improve its pharmacokinetic profile.
The Prodrug Approach: Enhancing Bioavailability through Esterification
The primary goal behind the development of ganciclovir esters was to improve its oral bioavailability. By masking the polar hydroxyl groups of the ganciclovir molecule with more lipophilic ester moieties, researchers aimed to enhance its absorption from the gastrointestinal tract. Once absorbed, these esters are designed to be rapidly hydrolyzed by endogenous esterases in the intestines and liver, releasing the active ganciclovir into the bloodstream.[6][7] This strategy led to the synthesis and evaluation of various ganciclovir esters, including fatty acid esters and amino acid esters.
Valganciclovir: The L-Valyl Ester Breakthrough
Among the various ester prodrugs of ganciclovir, the L-valyl ester, known as valganciclovir, emerged as the most clinically successful.[8] Valganciclovir utilizes amino acid transporters in the intestine for absorption, which significantly increases its uptake compared to the passive diffusion of ganciclovir.[9] This targeted absorption mechanism results in a remarkable improvement in bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and pharmacokinetics of ganciclovir and its esters.
Table 1: In Vitro Antiviral Activity (IC50 Values)
| Compound | Virus | Cell Line | IC50 (µM) | Reference(s) |
| Ganciclovir | Human Cytomegalovirus (CMV) | - | 0.08 - 14 | [10] |
| Ganciclovir | Human Cytomegalovirus (CMV) | - | Mean: 1.7 (Range: 0.2-5.3) | [11] |
| Ganciclovir | Herpes Simplex Virus-1 (HSV-1) | Vero Cells | 0.40 ± 0.02 to 1.59 ± 0.14 | [12] |
| Ganciclovir | Feline Herpesvirus-1 (FHV-1) | CRFK Cells | 5.2 | [2] |
| Elaidic acid ganciclovir (E-GCV) | Herpes Simplex Virus-1 (HSV-1, KOS strain) | Human embryonic lung fibroblasts | 0.00007 | [3] |
| Ganciclovir | Rat C6 Glioma Cells (HSV-TK transduced) | C6 Glioma | 0.06 | [13] |
| Ganciclovir | Rat C6 Glioma Cells (non-transduced) | C6 Glioma | 140 | [13] |
Table 2: Comparative Pharmacokinetics of Ganciclovir and Valganciclovir
| Parameter | Ganciclovir (Oral) | Valganciclovir (Oral) | Reference(s) |
| Bioavailability | ~5-9% | ~60% | [5][8][14] |
| Cmax (after 900 mg dose) | - | 6.6 ± 1.9 mg/L | [9] |
| Tmax | - | 3.0 ± 1.0 hours | [9] |
| AUC24 (Area Under the Curve, 24h) | 28.0 ± 10.9 µg·h/mL | 46.3 ± 15.2 µg·h/mL | [5] |
Table 3: Clinical Trial Efficacy of Valganciclovir vs. Intravenous Ganciclovir for CMV Retinitis (Induction Therapy)
| Outcome | Intravenous Ganciclovir | Oral Valganciclovir | Reference(s) |
| Progression of Retinitis at Week 4 | 10.0% (7/70 patients) | 9.9% (7/71 patients) | [15] |
| Satisfactory Response to Induction Therapy | 77.0% (47/61 patients) | 71.9% (46/64 patients) | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development and evaluation of ganciclovir esters.
Synthesis of Valganciclovir Hydrochloride
The synthesis of valganciclovir typically involves the protection of the amino group of L-valine, coupling with a protected ganciclovir derivative, and subsequent deprotection. A representative protocol is as follows:
-
Preparation of (2S)-azido-3-methylbutyric acid: L-valine is converted to its corresponding α-azido acid through an azido-transfer reaction.[16]
-
Coupling with Ganciclovir: Ganciclovir is reacted with the protected L-valine derivative (e.g., (2S)-azido-3-methylbutyric acid) in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-hydroxybenzotriazole (B7725329) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[16] This step can lead to the formation of both mono- and bis-ester derivatives.
-
Partial Hydrolysis of Bis-ester (if necessary): If a significant amount of the bis-ester is formed, it can be selectively hydrolyzed to the desired mono-ester using a mild base such as N,N-diisopropylethylamine in methanol.[16]
-
Hydrogenation and Salt Formation: The azido (B1232118) group is reduced to an amino group via hydrogenation using a palladium on carbon (Pd/C) catalyst. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.[16]
Synthesis of Long-Chain Lipid Ganciclovir Esters
The synthesis of fatty acid esters of ganciclovir is generally achieved through a conventional esterification reaction.
-
Activation of Fatty Acid: The long-chain fatty acid (e.g., valeric acid, decanoic acid, tridecanoic acid) is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[17]
-
Esterification: The activated fatty acid is added dropwise to a solution of ganciclovir in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[17] The reaction is monitored by thin-layer chromatography (TLC).
-
Purification: The resulting mono- and di-ester prodrugs are purified using flash chromatography.[17]
In Vitro Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
-
Cell Culture: A monolayer of a suitable host cell line (e.g., human embryonic lung fibroblasts for HCMV, Vero cells for HSV-1) is prepared in multi-well plates.[3][15]
-
Virus Inoculation: The cell monolayers are infected with a known amount of the virus.
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose) containing serial dilutions of the test compound (e.g., ganciclovir or its ester).[15]
-
Incubation and Staining: The plates are incubated for a period sufficient for plaque formation (e.g., 7 days for CMV).[15] The cell monolayers are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50% compared to the virus control, is calculated.[12]
In Vivo Efficacy Study in a Murine CMV (MCMV) Model
Animal models are crucial for evaluating the in vivo efficacy of antiviral agents.
-
Animal Model: Immunocompromised mice (e.g., BALB/c mice immunosuppressed with Friend retrovirus complex or severe combined immunodeficient (SCID) mice) are often used as they are more susceptible to MCMV infection.[1][18]
-
Virus Infection: Mice are infected with a lethal or sub-lethal dose of MCMV.[1][19]
-
Drug Administration: Treatment with ganciclovir or its ester is initiated at a specific time point post-infection (e.g., 24 hours) and administered for a defined period (e.g., 5-10 days) via a specific route (e.g., intraperitoneally or orally).[1][3]
-
Efficacy Assessment: The efficacy of the treatment is evaluated based on parameters such as survival rate, reduction in viral titers in various organs (spleen, liver, lungs), and improvement in clinical signs.[1][19]
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate key aspects of ganciclovir ester development and mechanism of action.
Caption: Metabolic activation and mechanism of action of Ganciclovir.
Caption: General workflow for the synthesis of Valganciclovir.
Caption: Workflow for an in vivo efficacy study of a Ganciclovir ester.
Conclusion
The development of ganciclovir and its subsequent ester prodrugs, most notably valganciclovir, represents a significant advancement in antiviral therapy. The journey from a potent but poorly bioavailable intravenous drug to a convenient and effective oral therapy exemplifies the power of medicinal chemistry and prodrug design. This technical guide has provided a comprehensive overview of the history, development, and key experimental methodologies that have underpinned the success of ganciclovir esters. The data presented clearly demonstrate the improved pharmacokinetic profile and clinical efficacy of valganciclovir, solidifying its role as a first-line agent in the management of CMV infections. Future research in this area may focus on the development of new ganciclovir esters with even more favorable properties or the exploration of novel delivery systems to further enhance therapeutic outcomes.
References
- 1. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ganciclovir Transiently Attenuates Murine Cytomegalovirus-Associated Renal Allograft Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anmfonline.org [anmfonline.org]
- 8. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valganciclovir in adult solid organ transplant recipients: pharmacokinetic and pharmacodynamic characteristics and clinical interpretation of plasma concentration measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced cytotoxicity of antiviral drugs mediated by adenovirus directed transfer of the herpes simplex virus thymidine kinase gene in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of maternal treatment with cyclic HPMPC in the guinea pig model of congenital cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of murine cytomegalovirus infections in severe combined immunodeficient mice with ganciclovir, (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, interferon, and bropirimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir Mono-O-Acetate: An In-Depth Technical Guide for Herpesvirus Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganciclovir (B1264), a cornerstone in the treatment of herpesvirus infections, particularly cytomegalovirus (CMV), has spurred the development of various derivatives to enhance its therapeutic profile. Among these, Ganciclovir Mono-O-Acetate emerges as a compound of interest for researchers exploring novel antiviral strategies. This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, mechanism of action, and potential applications in herpesvirus research. While direct experimental data on the mono-O-acetate form is limited, this paper extrapolates from the extensive knowledge of ganciclovir and its other ester prodrugs to provide a foundational resource for scientists in the field.
Introduction to Ganciclovir and its Ester Prodrugs
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that potently inhibits the replication of herpesviruses. Its clinical utility, however, is hampered by poor oral bioavailability. This limitation has driven the exploration of prodrug strategies, leading to the development of ester derivatives designed to improve pharmacokinetic properties. The addition of an acetate (B1210297) group to form this compound is a logical progression in this line of research, aiming to enhance lipophilicity and potentially cellular uptake.
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical routes. A common approach involves the selective acylation of ganciclovir. One documented method involves the reaction of triacetyl ganciclovir with an organic weak base in the presence of water, followed by purification. Another described method involves the use of 1-acetylimidazole (B1218180) with ganciclovir in the presence of a borate (B1201080) intermediate.
Table 1: Summary of a Reported Synthesis Method for O-Monoacetylganciclovir
| Step | Reagents and Conditions | Outcome |
| 1 | Triacetyl ganciclovir, organic weak base (e.g., pyridine), water (10:30:1 weight ratio) | Hydrolysis of triacetyl ganciclovir to monoacetyl ganciclovir. |
| 2 | Heat to 70-80°C, maintain until reaction completion. | Completion of the hydrolysis reaction. |
| 3 | Heat and decompress to evaporate the organic weak base. | Removal of the solvent. |
| 4 | Add ethyl acetate, stir for crystallization. | Crystallization of the product. |
| 5 | Centrifugal drying. | Isolation of O-monoacetylganciclovir. |
Mechanism of Action
This compound is expected to act as a prodrug of ganciclovir. Upon entering a cell, it is anticipated that cellular esterases will hydrolyze the acetate group, releasing the active ganciclovir. The subsequent mechanism of action follows the well-established pathway of ganciclovir:
-
Viral Kinase-Mediated Monophosphorylation: In herpesvirus-infected cells, a virus-encoded protein kinase (e.g., UL97 in CMV or thymidine (B127349) kinase in HSV) preferentially phosphorylates ganciclovir to ganciclovir monophosphate. This initial step is crucial for the drug's selectivity.
-
Cellular Kinase-Mediated Di- and Triphosphorylation: Host cell kinases then further phosphorylate ganciclovir monophosphate to its diphosphate (B83284) and ultimately its active triphosphate form (GCV-TP).
-
Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Incorporation of GCV-TP into the viral DNA leads to the termination of DNA elongation, thereby halting viral replication.
Caption: Mechanism of action of this compound.
Antiviral Activity and Efficacy
Table 2: In Vitro Antiviral Activity of Ganciclovir and a Related Ester Prodrug Against Herpesviruses
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Ganciclovir | Feline Herpesvirus-1 | Crandall-Rees Feline Kidney | 5.2 | |
| Ganciclovir | HSV-2 (G) | HEL | 0.0064 | |
| Ganciclovir Elaidic Acid Ester | HSV-1 (KOS) | Human Embryonic Lung | 0.00007 | |
| Ganciclovir | HSV-1 (KOS) | Human Embryonic Lung | ~0.002-0.004 |
Note: Data for this compound is not available and is a key area for future research.
Experimental Protocols
Researchers investigating this compound can adapt established protocols for ganciclovir and other antiviral compounds.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Plate susceptible host cells (e.g., human embryonic lung fibroblasts for HCMV, Vero cells for HSV) in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a standardized amount of the target herpesvirus for a defined adsorption period (e.g., 1-2 hours).
-
Compound Treatment: Remove the virus inoculum and add a maintenance medium containing serial dilutions of this compound. Include a positive control (ganciclovir) and a negative control (no drug).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50.
Caption: Experimental workflow for evaluating this compound.
Future Directions and Research Opportunities
The study of this compound presents several avenues for future research:
-
Quantitative Antiviral Profiling: A critical next step is to determine the EC50 and CC50 values of this compound against a broad panel of herpesviruses, including drug-resistant strains.
-
Pharmacokinetic Studies: In vivo studies are necessary to evaluate the oral bioavailability, tissue distribution, and metabolic fate of this compound compared to ganciclovir.
-
Efficacy in Animal Models: Assessing the therapeutic efficacy of this compound in established animal models of herpesvirus infections will be crucial to validate its potential as a clinical candidate.
-
Formulation Development: Research into optimizing formulations of this compound for oral or topical delivery could further enhance its therapeutic utility.
Conclusion
This compound represents a promising, yet understudied, derivative of ganciclovir for herpesvirus research. Based on the improved efficacy of other ganciclovir esters, it is reasonable to hypothesize that the mono-O-acetate form may offer advantages in terms of antiviral potency and pharmacokinetic properties. This technical guide provides a foundational framework for researchers to design and execute studies that will elucidate the full potential of this compound in the ongoing effort to develop more effective anti-herpesvirus therapies. The detailed protocols and conceptual workflows presented herein are intended to facilitate and guide these future investigations.
An In-depth Technical Guide to the Enzymatic Conversion of Ganciclovir Mono-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir (B1264) (GCV), a synthetic nucleoside analogue of 2'-deoxy-guanosine, is a potent antiviral agent used in the treatment of cytomegalovirus (CMV) infections. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies are employed, wherein Ganciclovir is chemically modified to enhance its pharmacokinetic properties. Ganciclovir mono-O-acetate is one such ester prodrug, designed to be converted into the active Ganciclovir molecule by endogenous enzymes in vivo.
This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to Ganciclovir. It details the experimental protocols for inducing and analyzing this conversion, presents relevant quantitative data from analogous compounds, and visualizes the underlying processes and workflows. While specific kinetic data for the mono-O-acetate form is not extensively published, this guide synthesizes information from closely related Ganciclovir and Acyclovir ester prodrugs to provide a robust framework for research and development.
Enzymatic Hydrolysis Pathway
The core of the prodrug strategy lies in the predictable enzymatic cleavage of the ester bond. Esterases, a ubiquitous class of hydrolase enzymes, catalyze the hydrolysis of the acetate (B1210297) group from the this compound molecule, releasing the active Ganciclovir drug and acetic acid. This bioconversion is critical for the therapeutic efficacy of the prodrug.
Experimental Protocols
Detailed methodologies are essential for the accurate study of enzymatic conversion. The following protocols are synthesized from established methods for analyzing Ganciclovir prodrugs and other nucleoside analogue esters.[1][2][3]
In Vitro Enzymatic Hydrolysis Assay
This protocol describes a representative procedure for evaluating the conversion of this compound in the presence of a model esterase, such as Porcine Liver Esterase (PLE).
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) suspension (or other suitable esterase, e.g., Pseudomonas species lipase)[1]
-
Phosphate (B84403) Buffer (0.2 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trichloroacetic Acid (TCA) or Perchloric Acid for reaction quenching
-
Incubator or water bath set to 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of a suitable organic solvent (like DMSO) and dilute to the final working concentration (e.g., 100 µM) with 0.2 M phosphate buffer (pH 7.4).
-
Enzyme Preparation: Prepare a working solution of Porcine Liver Esterase (e.g., 10 units/mL) in cold phosphate buffer immediately before use.
-
Reaction Initiation: In a microcentrifuge tube, pre-warm 900 µL of the substrate solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the PLE working solution to the substrate solution. Vortex gently to mix. The final volume is 1 mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 100 µL of 10% TCA or cold acetonitrile) to precipitate the enzyme and stop the reaction.
-
Sample Processing: Vortex the quenched sample vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for analysis as described in Protocol 2.2.
-
Control Reactions: Prepare control samples, including a substrate-only control (no enzyme) to measure non-enzymatic hydrolysis and an enzyme-only control (no substrate) to serve as a baseline for the chromatogram.
HPLC Method for Quantification
This protocol outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous separation and quantification of the prodrug (this compound) and the active drug (Ganciclovir). This method is adapted from various validated assays for Ganciclovir and its prodrugs.[2][4][5]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., Inertsil ODS, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 0.05 M ammonium (B1175870) acetate buffer (pH 6.5) and acetonitrile (e.g., 98:2 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Internal Standard (Optional but Recommended): Acyclovir can be used as an internal standard.[6]
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards for both Ganciclovir and this compound in the reaction buffer, ranging from the limit of quantification (LOQ) to the maximum expected concentration.
-
Process these standards in the same manner as the experimental samples (including the quenching step) to account for any matrix effects.
-
Sample Analysis: Inject the processed samples and standards into the HPLC system.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for this compound, Ganciclovir, and the internal standard (if used).
-
Quantification: Construct a calibration curve by plotting peak area ratios (Analyte/Internal Standard) against concentration. Use the linear regression equation from this curve to determine the concentrations of the prodrug and drug in the experimental samples at each time point.
Data Presentation and Quantitative Analysis
Table 1: Chemical Stability of Ganciclovir Prodrugs in Aqueous Solution
This table summarizes the chemical (non-enzymatic) hydrolysis rates for different Ganciclovir ester prodrugs, highlighting the influence of pH on stability.
| Prodrug | pH | Condition | Half-Life (t½) | Reference |
| Ganciclovir Dipropionate | ~5.0 | Max Stability | > 2 years (estimated) | [7] |
| Ganciclovir Diadamantoate | ~5.0 | Max Stability | > 2 years | [7] |
| Valganciclovir (Valyl Ester) | 3.8 | 37°C | 220 days | |
| Valganciclovir (Valyl Ester) | 7.08 | 37°C | 11 hours |
Table 2: Representative Kinetic Parameters for Enzymatic Hydrolysis of Nucleoside Analogue Acetate Esters
This table presents representative kinetic data for the enzymatic hydrolysis of Acyclovir acetate esters mediated by Porcine Liver Esterase (PLE). This serves as a proxy for the expected behavior of this compound under similar conditions.
| Compound | Enzyme | Observed Rate Constant (k_obs) (min⁻¹) | Half-Life (t½) (min) | Reference |
| Acyclovir Acetate | Porcine Liver Esterase | 0.093 | 7.45 | [3][8] |
| Acyclovir Isobutyrate | Porcine Liver Esterase | 0.024 | 28.88 | [3][8] |
| Acyclovir Pivalate | Porcine Liver Esterase | 0.005 | 138.6 | [3][8] |
Data for Acyclovir esters is provided as an analogue to estimate the potential hydrolysis rate of this compound, which is expected to be rapid due to the small size of the acetate group.
Visualized Workflows and Relationships
Understanding the experimental flow and the factors influencing the reaction is crucial for experimental design and interpretation.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis for studying the enzymatic conversion.
Factors Influencing Reaction Rate
The efficiency of the enzymatic conversion is dependent on several key experimental parameters. Optimizing these factors is critical to accurately characterizing the hydrolysis kinetics.
Conclusion
The development of this compound as a prodrug represents a viable strategy to improve the therapeutic profile of Ganciclovir. Its efficacy is fundamentally dependent on efficient and predictable conversion to the active form by endogenous esterases. This guide provides the necessary framework for investigating this critical bioconversion step. By utilizing the detailed protocols for enzymatic assays and HPLC analysis, researchers can effectively quantify conversion rates. While kinetic data for this specific prodrug remains to be fully elucidated, the provided data from analogous compounds offers a strong predictive baseline. The visualized workflows further clarify the experimental process, enabling robust and reproducible scientific inquiry in the field of drug development and antiviral therapy.
References
- 1. CA2246164C - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 2. Pharmacokinetic studies and LC-MS/MS method development of ganciclovir and dipeptide monoester prodrugs in sprague dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Determination of Ganciclovir and its prodrug Valganciclovir by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0885224A1 - Process for preparing ganciclovir derivatives - Google Patents [patents.google.com]
- 7. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Ganciclovir mono-O-acetate HPLC analysis protocol
An Application Note on the HPLC Analysis of Ganciclovir (B1264) and its Related Compounds
This document provides a detailed protocol for the analysis of Ganciclovir using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While this protocol is specifically validated for Ganciclovir, it serves as a robust starting point for the development and validation of an analytical method for its mono-O-acetate derivative and other related substances.
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine that is widely used as an antiviral medication, primarily for the treatment and prevention of cytomegalovirus (CMV) infections in immunocompromised individuals.[1] The accurate and precise quantification of Ganciclovir in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for this purpose, offering high resolution, sensitivity, and specificity.[2][3]
This application note details a validated RP-HPLC method for the determination of Ganciclovir, which can be adapted for the analysis of Ganciclovir mono-O-acetate. The protocol includes information on the chromatographic conditions, sample preparation, and method validation parameters.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes a set of typical chromatographic conditions for the analysis of Ganciclovir.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV Detector |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and pH may need to be optimized for the specific separation of this compound from Ganciclovir and other potential impurities.
Reagent and Sample Preparation
2.2.1. Mobile Phase Preparation
Prepare the ammonium acetate buffer by dissolving an appropriate amount of ammonium acetate in HPLC-grade water to the desired concentration and adjust the pH as required. The mobile phase is then prepared by mixing the buffer and acetonitrile in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.2.2. Standard Solution Preparation
Accurately weigh a suitable amount of Ganciclovir reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a series of concentrations for constructing a calibration curve.
2.2.3. Sample Solution Preparation
For the analysis of bulk drug substance, accurately weigh a specified amount of the sample, dissolve it in the mobile phase, and dilute to a known volume. For pharmaceutical formulations, the sample preparation will depend on the dosage form. For instance, for injections, a direct dilution with the mobile phase may be sufficient.
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for a Ganciclovir HPLC method.[2]
| Validation Parameter | Typical Results |
| Linearity Range | 0.02 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4.1 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Comparative Chromatographic Conditions
Several HPLC methods have been reported for the analysis of Ganciclovir. The following table provides a comparison of different chromatographic conditions from various studies, which can be useful for method development and optimization.
| Parameter | Method 1[2] | Method 2[1] | Method 3[4] |
| Column | Inertsil ODS C18 (250 x 4.6mm, 5µm) | LiChrospher Select B C8 | Oyster (250 x 4.6mm, 5µm) |
| Mobile Phase | Ammonium acetate buffer, sodium salt of hexane (B92381) sulfonic acid, and acetonitrile (90:10) | Acetonitrile and 0.05 M ammonium acetate (pH 6.5) (2:98) | Trifluoroacetic acid buffer and methanol (B129727) (pH 2.5) (80:20) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 245 nm | 254 nm | 254 nm |
| Internal Standard | Not Specified | Acyclovir | Acyclovir |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Ganciclovir.
Logical Relationship for Method Adaptation
The following diagram outlines the logical steps for adapting the Ganciclovir HPLC method for the analysis of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of Ganciclovir. With appropriate optimization and validation, this protocol can be readily adapted for the analysis of this compound and other related compounds, making it a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
Application Notes and Protocols for NMR Spectroscopy of Ganciclovir Mono-O-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections. Prodrugs, such as Ganciclovir mono-O-acetate, are often synthesized to improve its bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such pharmaceutical compounds. This document provides detailed application notes and protocols for the NMR analysis of this compound, a significant impurity and metabolite of Valganciclovir.
Chemical Structure
This compound, chemically named 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl acetate, is an ester derivative of Ganciclovir. The acetylation occurs at one of the primary hydroxyl groups of the acyclic side chain.
Application Notes and Protocols for Cell Permeability Assessment of Ganciclovir Mono-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir (B1264), a potent antiviral nucleoside analogue, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability, necessitating intravenous administration for effective therapy.[1][2] To overcome this limitation, prodrug strategies are employed to enhance its absorption. Ganciclovir mono-O-acetate, an ester prodrug of Ganciclovir, is designed to improve lipophilicity and, consequently, cell membrane permeability.
These application notes provide detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model serves as an analog for the human intestinal epithelium, capable of evaluating both passive and active transport mechanisms.[3][4][5][6] In contrast, the PAMPA model specifically assesses passive diffusion across an artificial lipid membrane.[7][8][9]
Principle and Objective
The primary objective of these assays is to quantify the rate at which this compound crosses a cell monolayer or an artificial membrane. This is expressed as the apparent permeability coefficient (Papp). By comparing the Papp value of the prodrug to that of the parent drug, Ganciclovir, researchers can quantify the improvement in permeability conferred by the acetate (B1210297) ester modification. An increased Papp value for the mono-O-acetate derivative would suggest enhanced potential for oral absorption.
Ganciclovir itself has a low apparent permeability coefficient (Papp) in Caco-2 cells, reported to be approximately 0.261 ± 0.072 x 10⁻⁶ cm/s, indicating poor passive diffusion.[10] The expectation is that the increased lipophilicity of this compound will lead to a significantly higher Papp value.
Data Presentation
The following tables summarize the expected quantitative data from the cell permeability assays. Table 1 presents the known permeability data for Ganciclovir, which will serve as a baseline. Table 2 provides a template for recording and comparing the experimental results for this compound.
Table 1: Published Permeability Data for Ganciclovir
| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| Ganciclovir | Caco-2 | 0.261 ± 0.072 | Low | [10] |
Table 2: Experimental Data Summary for this compound
| Compound | Assay Type | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Ganciclovir | Caco-2 | 10 | A-B | ||
| 10 | B-A | ||||
| This compound | Caco-2 | 10 | A-B | ||
| 10 | B-A | ||||
| Ganciclovir | PAMPA | 10 | N/A | N/A | |
| This compound | PAMPA | 10 | N/A | N/A | |
| Controls | |||||
| Atenolol (Low Permeability) | Caco-2 | 10 | A-B | ||
| Propranolol (High Permeability) | Caco-2 | 10 | A-B |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This bidirectional assay evaluates the transport of Ganciclovir and this compound across a confluent monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Ganciclovir and this compound
-
Atenolol and Propranolol (low and high permeability controls)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.5 mL of HBSS to the basolateral (receiver) compartment.
-
Add 0.4 mL of the test compound solution (10 µM Ganciclovir or this compound in HBSS) to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral compartment and replace it with fresh HBSS.
-
At the end of the experiment, collect samples from both apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Repeat the transport experiment in the reverse direction by adding the test compound to the basolateral compartment (donor) and sampling from the apical compartment (receiver). This is crucial for determining the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of Ganciclovir and this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of the compounds across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well format)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ganciclovir and this compound
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with 300 µL of PBS (acceptor solution).
-
Fill the wells of the donor plate with 300 µL of the test compound solution (10 µM Ganciclovir or this compound in PBS).
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compounds in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using a suitable equation provided by the PAMPA plate manufacturer or from the literature. A common equation is: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:
-
[Drug]acceptor is the drug concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells.
-
A is the filter area.
-
t is the incubation time.
-
-
Visualizations
Caption: Metabolic activation of this compound.
Caption: Caco-2 permeability assay workflow.
Caption: PAMPA workflow.
References
- 1. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS FOR THE DETERMINATION OF GANCICLOVIR IN PHARMACEUTICALS: A MINI REVIEW * [zenodo.org]
- 4. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Modulation of ganciclovir intestinal absorption in presence of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of Ganciclovir Mono-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) with potent antiviral activity against members of the Herpesviridae family, particularly Human Cytomegalovirus (HCMV).[1][2] It is a prodrug that requires phosphorylation to its active triphosphate form to inhibit viral DNA polymerase.[1] Ganciclovir mono-O-acetate, a derivative of Ganciclovir, is designed to enhance its pharmacokinetic properties.[3] These application notes provide a comprehensive guide to the in vitro evaluation of the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
Ganciclovir's antiviral activity is contingent upon its conversion to Ganciclovir triphosphate. This process is initiated by a viral-encoded protein kinase (UL97 in HCMV and thymidine (B127349) kinase in HSV) in infected cells, followed by further phosphorylation by cellular kinases. Ganciclovir triphosphate then competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into the elongating viral DNA chain by the viral DNA polymerase. Its incorporation leads to the termination of DNA synthesis, thus halting viral replication.
References
- 1. Optimizing Antiviral Dosing for HSV and CMV Treatment in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ganciclovir Mono-O-Acetate in Suicide Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suicide gene therapy represents a promising strategy for cancer treatment, aiming to selectively eliminate tumor cells while minimizing damage to healthy tissues. The most extensively studied system is the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK) in combination with the prodrug ganciclovir (B1264) (GCV).[1][2][3] In this system, the HSV-TK gene is delivered to cancer cells, which then express the viral enzyme.[1][2] Subsequently, the non-toxic prodrug GCV is administered and is phosphorylated by HSV-TK into ganciclovir-monophosphate.[4][5] Cellular kinases further convert this into the cytotoxic ganciclovir-triphosphate, which, when incorporated into the DNA of replicating cells, leads to chain termination and apoptosis.[1][4][5]
A significant advantage of this system is the "bystander effect," where neighboring, non-transduced tumor cells are also killed.[6] This is crucial for therapeutic efficacy as in vivo gene delivery methods rarely achieve 100% transduction of the tumor mass. The bystander effect is primarily mediated by the transfer of toxic GCV metabolites to adjacent cells through gap junctions and the release of apoptotic vesicles.[6]
Ganciclovir mono-O-acetate, a derivative of GCV, is being explored as a potential enhancement to this system. As a more lipophilic compound, it is hypothesized to have improved cell membrane permeability, potentially leading to increased intracellular concentrations of the prodrug and a more pronounced bystander effect. These application notes provide a comprehensive overview of the HSV-TK/GCV system and detailed protocols for the evaluation of this compound as a novel prodrug in this therapeutic paradigm.
Mechanism of Action and Potential Advantages of this compound
The core of this suicide gene therapy lies in the differential metabolism of GCV in transduced versus non-transduced cells. This compound is expected to follow the same intracellular activation pathway as GCV, with the initial step likely being the hydrolysis of the acetate (B1210297) group by intracellular esterases to yield GCV. Subsequently, the released GCV is phosphorylated by the virally expressed HSV-TK.
Potential Advantages of this compound:
-
Improved Bioavailability: The increased lipophilicity of the mono-O-acetate form may enhance its absorption and distribution in vivo.
-
Enhanced Cellular Uptake: Better penetration of the cell membrane could lead to higher intracellular concentrations of the prodrug in tumor cells.
-
Stronger Bystander Effect: Increased diffusion of the more lipophilic prodrug across cell membranes could amplify the killing of neighboring, non-transduced cancer cells.
Data Presentation
While direct comparative data for this compound in suicide gene therapy is not extensively available in the public domain, the following tables provide baseline quantitative data for the standard HSV-TK/GCV system. This information serves as a crucial reference point for the evaluation of novel prodrugs like this compound.
Table 1: In Vitro Cytotoxicity of Ganciclovir in HSV-TK Expressing Cells
| Cell Line | Cancer Type | GCV Concentration for Effect | Observed Effect | Reference |
| HCT116 | Colon Carcinoma | Not Specified | Reduced cell viability | [7] |
| Neuro-2a | Murine Neuroblastoma | 10 µg/mL | Significant cell death in HSV-TK expressing cells | [8] |
| HLECs | Human Lens Epithelial Cells | 20 µg/ml | Effective against proliferation | [9] |
| CAL-27 | Oral Squamous Carcinoma | 0.39 µM | 52.3% bystander effect | [10] |
| Glioma Cells | Glioblastoma | Not Specified | GCV-induced killing enhanced by BVDU | [11] |
Table 2: Kinetic Parameters of Wild-Type and Mutant HSV-1 TK
| Enzyme | Substrate | Km (µM) | Relative Vmax/Km | Reference |
| Wild-Type TK | Ganciclovir | 47 | 1 | [12] |
| Mutant SR39 | Ganciclovir | 3.3 | 14 | [12] |
| Wild-Type TK | Acyclovir (B1169) | 300 | 1 | [12] |
| Mutant SR26 | Acyclovir | 2.4 | 124 | [12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. oatext.com [oatext.com]
- 2. Suicide gene therapy mediated by the Herpes Simplex virus thymidine kinase gene/Ganciclovir system: fifteen years of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Enzymes Containing HSV-1 Thymidine Kinase Mutants and Guanylate Kinase Enhance Prodrug Sensitivity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing The Bystander Killing Effect Of An Oncolytic HSV By Arming It With A Secretable Apoptosis Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bystander-Mediated Regression of Murine Neuroblastoma via Retroviral Transfer of the HSV-TK Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using HSV-TK/GCV suicide gene therapy to inhibit lens epithelial cell proliferation for treatment of posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir Mono-O-Acetate Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and in vivo use of Ganciclovir (B1264) mono-O-acetate, a prodrug of the antiviral agent Ganciclovir. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) and other herpesviruses. However, its clinical utility can be limited by poor oral bioavailability. Ganciclovir mono-O-acetate is an ester prodrug of Ganciclovir designed to enhance its absorption following oral administration. In vivo, this prodrug is expected to be hydrolyzed by esterases to release the active Ganciclovir moiety. This document outlines the necessary procedures for formulating this compound for in vivo administration and provides protocols for conducting efficacy and pharmacokinetic studies in animal models.
Mechanism of Action
Ganciclovir, the active form of the prodrug, is a synthetic nucleoside analogue of 2'-deoxyguanosine. Its antiviral activity is dependent on its phosphorylation to Ganciclovir triphosphate. In CMV-infected cells, the initial phosphorylation to Ganciclovir monophosphate is efficiently catalyzed by the viral protein kinase UL97. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.
Caption: this compound activation and mechanism of action.
Formulation Protocols for In Vivo Administration
The choice of formulation for this compound depends on the intended route of administration and the desired properties of the dosing solution (e.g., clear solution vs. suspension). The following are two recommended protocols.
Protocol 1: Clear Solution for Oral or Parenteral Administration
This protocol yields a clear solution and is suitable for oral gavage, intraperitoneal (IP), or intravenous (IV) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Ensure the SBE-β-CD powder is completely dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, add the this compound stock solution to the 20% SBE-β-CD in saline to achieve the desired final concentration. A common final formulation consists of 10% DMSO and 90% (20% SBE-β-CD in Saline). For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Suspended Solution for Oral or Intraperitoneal Administration
This protocol yields a suspended solution and is suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, add the this compound stock solution to corn oil to achieve the desired final concentration. A common final formulation consists of 10% DMSO and 90% Corn Oil. For example, to prepare 1 mL of a 2.5 mg/mL suspension, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly. Use of a sonicator is recommended to ensure a uniform suspension.
-
This protocol yields a suspended solution of 2.5 mg/mL. It is crucial to ensure the suspension is well-mixed before each administration to guarantee accurate dosing.
-
It is recommended to prepare the working solution fresh on the day of use.
In Vivo Experimental Protocols
The following protocols are provided as a general framework for conducting in vivo efficacy and pharmacokinetic studies of this compound. Specific parameters should be optimized based on the experimental goals and animal model used.
Murine Cytomegalovirus (MCMV) Infection Model for Efficacy Studies
The MCMV infection model in mice is a well-established and relevant model for studying the in vivo efficacy of anti-CMV compounds.
Animal Model:
-
Species: Mice (e.g., BALB/c or severe combined immunodeficient (SCID) mice).
-
Age/Weight: Typically 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be performed in accordance with institutional and national guidelines.
Experimental Workflow:
Caption: General workflow for an in vivo efficacy study.
Detailed Protocol:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Infection: Infect mice with a standardized dose of MCMV. The route of infection (e.g., intraperitoneal) and viral titer should be determined based on the specific experimental aims.
-
Treatment Groups: Randomly assign animals to different treatment groups, including:
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer the formulation via the chosen route (oral gavage or IP injection) once or twice daily for a defined period (e.g., 5-14 days).[2][3]
-
Monitoring: Monitor the animals daily for clinical signs of illness, body weight changes, and survival.
-
Endpoint Analysis: At the end of the study or at predetermined time points, collect tissues (e.g., spleen, liver, lungs, salivary glands) for:
-
Viral Load Quantification: Determine viral titers using plaque assays or quantitative PCR (qPCR).[3]
-
Histopathology: Evaluate tissue damage and inflammation.
-
Immune Response Assessment: Analyze immune cell populations and cytokine levels.
-
Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its conversion to active Ganciclovir.
Animal Model:
-
Species: Mice or rats are commonly used.
-
Cannulation: For serial blood sampling, jugular vein cannulation may be performed.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Detailed Protocol:
-
Animal Preparation: Fast animals overnight before dosing (for oral administration studies).
-
Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage or IV bolus).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and Ganciclovir in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of Ganciclovir in a Murine CMV Model
| Treatment Group | Dose (mg/kg/day) | Route | Survival Rate (%)[2] | Mean Day of Death[4] | Viral Titer Reduction (log10) in Lungs[4] |
| Vehicle Control | - | IP | 15 | 12 | - |
| Ganciclovir | 12.5 | Once-daily | 90-100 | - | - |
| Ganciclovir | 25 | Once-daily | 90-100 | - | - |
| Ganciclovir | 50 | Once-daily | 90-100 | - | - |
| Ganciclovir | 1-80 | Once-daily, 5 days | Dose-dependent delay in mortality | Significantly delayed | Correlated with delayed mortality |
| Ganciclovir | 80 | Once-daily, 1-12 days | Duration-dependent protection | Delayed | Significant reduction |
Note: This table presents data for Ganciclovir as a reference. Similar data should be generated for this compound.
Table 2: Pharmacokinetic Parameters of Ganciclovir and its Prodrugs in Animals
| Compound | Species | Dose (mg/kg) | Route | Bioavailability (%)[5] | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (min)[5] |
| Ganciclovir | Rat | - | Oral | 7-10 | - | - | - | - |
| Ganciclovir | Monkey | - | Oral | 7-10 | - | - | - | - |
| Ganciclovir | Dog | - | Oral | - | - | - | - | - |
| Valganciclovir | Rat | - | Oral | 56 | - | - | - | 13 |
| Valganciclovir | Monkey | - | Oral | 50 | - | - | - | 30 |
| Valganciclovir | Dog | - | Oral | 100 | - | - | - | 30 |
| Valganciclovir | Mouse | - | Oral | 100 | - | - | - | 5 |
| This compound | - | - | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Safety and Toxicology
The primary dose-limiting toxicities of Ganciclovir are related to myelosuppression (neutropenia, thrombocytopenia) and reproductive toxicity.[5] Non-clinical safety studies have shown that the main target organs for Ganciclovir and its prodrugs are the reproductive, hematopoietic, renal, and intestinal systems.[5] It is crucial to monitor for these potential toxicities in in vivo studies with this compound. This can be done by including complete blood counts (CBCs) and serum chemistry analysis at various time points during the study, as well as histopathological examination of key organs at the study endpoint. In mice, a dose of 160 mg/kg/day of Ganciclovir has been shown to induce reversible side effects.[4]
Conclusion
This compound holds promise as an orally bioavailable prodrug of Ganciclovir. The protocols and application notes provided in this document offer a comprehensive guide for researchers to formulate this compound and conduct robust in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile. Careful experimental design and adherence to these protocols will be critical for advancing the preclinical development of this compound as a potential new therapy for CMV infections.
References
- 1. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Ganciclovir Treatment of Murine Cytomegalovirus Infection in Mice Immu" by Donald F. Smee, A Pease et al. [digitalcommons.usu.edu]
- 3. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose and duration-dependence of ganciclovir treatment against murine cytomegalovirus infection in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
Application Note & Protocol: Quantification of Ganciclovir Mono-O-Acetate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir (B1264) is a potent antiviral agent widely used in the treatment of cytomegalovirus (CMV) infections. To improve its bioavailability, various prodrugs have been developed, including ester derivatives. Ganciclovir mono-O-acetate is one such derivative, designed to enhance the pharmacokinetic profile of the parent drug.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides a detailed protocol for the quantification of this compound in biological samples, primarily plasma and serum. As of the writing of this document, a validated analytical method specifically for this compound has not been widely published. Therefore, the following protocol is a proposed method adapted from established and validated LC-MS/MS methods for Ganciclovir and its other ester prodrugs.[2] This method is intended to serve as a robust starting point for researchers to develop and validate their own assays.
Principle of the Method
The proposed method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of this compound. This approach is the preferred method for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[3] The protocol involves sample preparation via protein precipitation, followed by chromatographic separation and detection using mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ganciclovir-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard (IS), Ganciclovir-d5, in a similar manner.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma/serum into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding working solutions.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to all tubes except the blank (add 300 µL of acetonitrile to the blank).
-
Vortex mix all tubes for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or an HPLC vial plate.
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
HPLC Parameters (Proposed)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters (Proposed)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Proposed) | |
| This compound | m/z 298.1 → 152.1 |
| Ganciclovir-d5 (IS) | m/z 261.1 → 152.1 |
Note: The proposed MRM transition for this compound is based on its molecular weight and the expected fragmentation pattern, which would likely involve the loss of the acetylated side chain to yield the same product ion as Ganciclovir.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| This compound | User Defined | User Defined | User Defined |
Table 2: Accuracy and Precision
| Low QC | Mid QC | High QC | |
| Nominal Conc. (ng/mL) | User Defined | User Defined | User Defined |
| Intra-day Precision (%CV) | User Defined | User Defined | User Defined |
| Intra-day Accuracy (%) | User Defined | User Defined | User Defined |
| Inter-day Precision (%CV) | User Defined | User Defined | User Defined |
| Inter-day Accuracy (%) | User Defined | User Defined | User Defined |
Table 3: Recovery and Matrix Effect
| Low QC | Mid QC | High QC | |
| Recovery (%) | User Defined | User Defined | User Defined |
| Matrix Effect (%) | User Defined | User Defined | User Defined |
Method Validation
The proposed method should be fully validated according to the guidelines of the FDA or other relevant regulatory bodies. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in the biological matrix.
-
Linearity: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: Evaluate the efficiency of the extraction process.
-
Matrix Effect: Assess the impact of matrix components on the ionization of the analyte.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytes
Caption: Conversion of this compound to Ganciclovir.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound in biological samples using HPLC-MS/MS. The detailed experimental procedures, data presentation tables, and workflow diagrams offer a solid foundation for researchers to establish a validated and reliable analytical method. Given the importance of accurate bioanalysis in drug development, rigorous validation of this method is essential before its application in regulated studies.
References
Application Notes and Protocols for Ganciclovir Mono-O-Acetate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganciclovir (B1264) (GCV) is a potent antiviral agent primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals and for ocular conditions such as CMV retinitis.[1] However, its clinical efficacy is often hampered by poor oral bioavailability and low permeability across biological membranes. To overcome these limitations, prodrug strategies and advanced delivery systems have been explored. Ganciclovir mono-O-acetate, a short-chain carboxylic mono-ester of ganciclovir, is one such prodrug designed to enhance its lipophilicity and subsequent permeability.
These application notes provide a detailed overview of the physicochemical properties of this compound and explore various delivery systems developed for ganciclovir and its prodrugs. While specific data on delivery systems for this compound is limited in the available literature, the presented formulations for the parent drug and other prodrugs serve as a valuable reference for developing and evaluating novel delivery strategies for this compound.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a prodrug is crucial for the rational design of a delivery system. A study on short-chain carboxylic mono- and di-esters of ganciclovir provides key insights into the properties of the mono-O-acetate derivative.[2]
| Property | Value | Reference |
| Appearance | White Solid | [3] |
| Molecular Formula | C11H15N5O5 | [3] |
| Molecular Weight | 297.27 g/mol | [3] |
| Solubility (pH 4.2) | Decreased compared to GCV | [2] |
| Partition Coefficient (1-octanol/phosphate (B84403) buffer, pH 7.4) | Increased compared to GCV | [2] |
| Aqueous Stability | Maximum stability at neutral or slightly acidic pH (4.0-7.0) | [2] |
Ganciclovir and Ganciclovir Prodrug Delivery Systems: Quantitative Data
Table 1: Formulation and Characterization of Ganciclovir Solid Dispersion Nanoparticles
| Formulation Code | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Content (%) | Reference |
| NGCSD-F6 | 288.5 ± 20.7 | 23.87 ± 2.27 | 95.77 ± 2.1 | [4][5][6] |
Table 2: In Vitro Drug Release from Ganciclovir Solid Dispersion Nanoparticles
| Formulation Code | Release Profile | Time to 80% Release | Reference |
| NGCSD-F6 | Initial burst followed by sustained release | ~12 hours | [4][5][6] |
| Pure GCV | Burst release | ~2 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Ganciclovir Solid Dispersion Nanoparticles by Solvent Evaporation
This protocol describes a method for preparing ganciclovir-loaded solid dispersion nanoparticles using cyclodextrin (B1172386) and shellac polymers.[4][5]
Materials:
-
Ganciclovir (GC)
-
2-Hydroxypropyl-β-cyclodextrin (CDX)
-
Shellac (SHC)
-
Absolute Ethanol (B145695)
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Weigh the desired amounts of Ganciclovir and the carriers (Shellac or Cyclodextrin).
-
Dissolve the weighed components in 10 mL of absolute ethanol in a round bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at 200 rpm at room temperature under a pressure of 750 mmHg.
-
Continue the evaporation process until the solvent is completely dry, leaving the Ganciclovir solid dispersion.
Protocol 2: In Vitro Drug Release Study of Ganciclovir Nanoparticles
This protocol outlines a typical in vitro drug release study for ganciclovir nanoparticles using a USP Type II apparatus (paddle method).[4]
Materials and Equipment:
-
Ganciclovir-loaded nanoparticles
-
Hard gelatin capsules (size 3)
-
USP Type II dissolution apparatus
-
0.1 N Hydrochloric acid (HCl) solution (pH 1.2)
-
Phosphate buffer (pH 7.6)
-
HPLC system for drug quantification
Procedure:
-
Fill hard gelatin capsules with a weight of freeze-dried nanoparticles equivalent to 250 mg of Ganciclovir.
-
Place each capsule in a dissolution vessel containing 900 mL of 0.1 N HCl solution (pH 1.2) maintained at 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.
-
After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 7.6).
-
Withdraw samples at predetermined time intervals up to 24 hours.
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Analyze the concentration of Ganciclovir in the collected samples using a validated HPLC method.
Visualizations
Ganciclovir Mechanism of Action
The following diagram illustrates the intracellular activation and mechanism of action of Ganciclovir in a CMV-infected cell.
Caption: Intracellular activation and mechanism of action of Ganciclovir.
Experimental Workflow: In Vitro Drug Release Study
The diagram below outlines the key steps involved in a typical in vitro drug release study for nanoparticle formulations.
Caption: Workflow for an in vitro drug release study of nanoparticles.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and optimization of ganciclovir solid dispersion for improving its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ganciclovir Mono-O-acetate in Cell-Based Assays
Welcome to the technical support center for Ganciclovir (B1264) mono-O-acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ganciclovir mono-O-acetate in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?
A1: this compound has limited aqueous solubility. Direct dissolution in cell culture medium is not recommended. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your medium.
-
Recommended Solvent: The most common solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Use newly opened, anhydrous DMSO for best results, as hygroscopic DMSO can negatively impact solubility.[1]
-
Aiding Dissolution: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
Final DMSO Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Use a Co-solvent System: For particularly challenging solubility issues, a co-solvent system can be employed. A protocol involving 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to yield a clear solution.[1]
-
Serum in Media: The presence of serum (e.g., Fetal Bovine Serum) in your cell culture medium can help to stabilize the compound and prevent precipitation.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix thoroughly, and then add this to the rest of your medium.
-
Immediate Use: Prepare the final working solution immediately before adding it to your cells to minimize the time for precipitation to occur.
Q3: What is the mechanism of action of Ganciclovir, and how does this relate to my cell-based assay?
A3: Ganciclovir is a prodrug that requires phosphorylation to become active. Its primary mechanism is the inhibition of viral DNA synthesis.[3][4][5]
-
Viral Kinase Activation: In cells infected with certain viruses like Herpes Simplex Virus (HSV) or Cytomegalovirus (CMV), a viral-specific thymidine (B127349) kinase (TK) or a phosphotransferase (UL97 for CMV) efficiently phosphorylates Ganciclovir to Ganciclovir monophosphate.[4][6] This is the rate-limiting step and ensures the drug is primarily activated in infected cells.
-
Cellular Kinase Conversion: Cellular kinases then convert the monophosphate form to the active Ganciclovir triphosphate.[3][5]
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DNA Polymerase Inhibition: Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[3][4]
This mechanism is crucial for "suicide gene" therapy assays, where non-viral cells (e.g., cancer cells) are engineered to express the viral thymidine kinase, making them susceptible to Ganciclovir-induced cell death.
Q4: I am observing cytotoxicity in my control cells (not expressing viral thymidine kinase). What could be the cause?
A4: While Ganciclovir has a high selectivity for cells expressing viral kinases, off-target effects can occur, especially at high concentrations.
-
High Ganciclovir Concentration: Ensure you are using the appropriate concentration range for your specific cell line and experimental goals. A dose-response experiment is recommended to determine the optimal concentration.
-
DMSO Toxicity: As mentioned in Q1, the final concentration of DMSO in your cell culture medium should be kept to a minimum (ideally below 0.1%, but up to 0.5% is often tolerated). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Compound Purity: Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected cytotoxicity.
Data Presentation: Solubility of Ganciclovir and its Mono-O-acetate Derivative
| Compound | Solvent/System | Solubility | Notes |
| This compound | DMSO | 50 mg/mL (168.20 mM) | Requires sonication. Use newly opened DMSO.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.41 mM) | Results in a clear solution.[1] | |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (8.41 mM) | Results in a suspended solution; requires sonication.[1] | |
| Methanol | Slightly Soluble | [2] | |
| Ganciclovir | Water (pH 7, 25°C) | 4.3 mg/mL | [7] |
| DMSO | 50 mg/mL (195.9 mM) | Use fresh DMSO.[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To dilute the concentrated stock solution to the final working concentration in cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Ganciclovir Mechanism of Action in HSV-tk Expressing Cells
Caption: Mechanism of Ganciclovir in HSV-tk expressing cells.
Experimental Workflow for Improving Solubility
Caption: Workflow for this compound preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 5. Ganciclovir - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Ganciclovir Mono-O-Acetate in Aqueous Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ganciclovir (B1264) mono-O-acetate in aqueous solutions. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and stability data to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the preparation and analysis of ganciclovir mono-O-acetate solutions.
Q1: My this compound solution is showing rapid degradation. What are the likely causes?
A1: Rapid degradation is often linked to the pH of the aqueous solution. This compound, like other carboxylic acid esters, is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation pathway is the hydrolysis of the acetate (B1210297) ester to form the parent drug, ganciclovir. Studies on similar ganciclovir prodrugs, such as valganciclovir (B601543), have shown that the hydrolysis is hydroxide (B78521) ion-catalyzed.[1] Therefore, a high pH will significantly accelerate the degradation rate.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Buffer Selection: Ensure you are using a well-buffered system, ideally in the neutral to slightly acidic range (pH 4.0-7.0), where ester prodrugs of ganciclovir exhibit maximum stability.[2]
-
Temperature Control: Elevated temperatures will also accelerate hydrolysis. Ensure your solutions are maintained at the intended temperature, and consider conducting experiments at lower temperatures if stability remains an issue.
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A2: Unexpected peaks could be degradation products, impurities from the initial material, or contaminants. The primary degradation product of this compound is ganciclovir. Other possibilities include di-acetylated ganciclovir or other related substances.
Troubleshooting Steps:
-
Run a Ganciclovir Standard: Inject a pure ganciclovir standard to confirm if one of the unexpected peaks corresponds to the parent drug.
-
Forced Degradation Study: Perform a forced degradation study by subjecting your this compound to acidic, basic, and oxidative stress. This will help to intentionally generate degradation products and aid in their identification.
-
Check Blank Injections: Analyze your diluent and mobile phase to rule out contamination.
-
Review Synthesis/Purity of Starting Material: If possible, review the certificate of analysis for your this compound to check for known impurities.
Q3: How can I improve the resolution between this compound and ganciclovir in my HPLC method?
A3: Achieving good separation between the prodrug and the more polar parent drug is crucial for accurate stability assessment.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. Increasing the aqueous component will generally increase the retention time of both compounds but may improve separation.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state and, therefore, the retention of the analytes. Experiment with slight adjustments to the mobile phase pH.
-
Column Chemistry: Consider using a different stationary phase. A C18 column is a common starting point, but other chemistries may provide better selectivity.
-
Gradient Elution: If an isocratic method is not providing adequate separation, developing a gradient method can often improve the resolution of closely eluting peaks.
Stability Data
For a quantitative approximation, data from the closely related L-valyl ester prodrug, valganciclovir, can be informative. The hydrolysis of valganciclovir to ganciclovir follows first-order kinetics and is pH-dependent.[1]
| pH | Temperature (°C) | Half-life (t½) | Compound |
| 3.81 | 37 | 220 days | Valganciclovir |
| 7.08 | 37 | 11 hours | Valganciclovir |
Note: This data is for Valganciclovir and should be used as an estimate for the behavior of this compound.[1]
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the chemical stability of this compound in an aqueous buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Ganciclovir reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate (B84403) buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Preparation of Solutions:
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 5, 7.4, 9). A common choice is a phosphate buffer.
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.
-
Working Solutions: Dilute the stock solution with the prepared aqueous buffers to achieve the desired final concentration for the stability study. Ensure the final concentration of the organic solvent from the stock solution is low to minimize its effect on the reaction kinetics.
3. Stability Study Execution:
-
Incubation: Place the working solutions in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling should be adjusted based on the expected degradation rate.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction upon sampling by adding an acid or by immediate freezing to prevent further degradation before analysis.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Analysis: Inject the samples from each time point onto the HPLC system. Quantify the peak areas for this compound and ganciclovir.
5. Data Analysis:
-
Concentration Calculation: Use a calibration curve prepared from standards of known concentrations to determine the concentration of this compound remaining at each time point.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the apparent first-order rate constant (k).
-
Half-Life Calculation: Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Reactivity of valganciclovir in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
Technical Support Center: Synthesis of Ganciclovir Mono-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ganciclovir (B1264) mono-O-acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities observed during the synthesis of Ganciclovir mono-O-acetate?
The most frequently encountered impurities are the starting material, Ganciclovir, and the over-acetylated by-product, N,O-diacetylganciclovir.[1][2][3] Other potential impurities can arise from side reactions or contaminants in the starting materials and reagents. These may include various Ganciclovir-related compounds as identified by pharmacopeial standards.
Q2: My reaction is producing a high percentage of N,O-diacetylganciclovir. How can I improve the selectivity for mono-acetylation?
High levels of the di-acetylated impurity are a common challenge. Here are several strategies to enhance the formation of the desired mono-O-acetate product:
-
Control of Stoichiometry: Carefully control the molar ratio of the acetylating agent (e.g., vinyl acetate (B1210297), 1-acetylimidazole) to Ganciclovir. Using a significant excess of the acetylating agent will favor the formation of the di-acetylated product.
-
Reaction Temperature: Maintain the reaction at room temperature or slightly below (e.g., 0-10°C) after the addition of the acetylating agent.[1][3] Elevated temperatures can increase the rate of the second acetylation, leading to higher levels of N,O-diacetylganciclovir.
-
Choice of Acetylating Agent: The reactivity of the acetylating agent can influence selectivity. Milder acetylating agents may provide better control over the reaction.
-
Use of a Protective Group: A common strategy to achieve high selectivity is the temporary protection of one of the hydroxyl groups of Ganciclovir. For instance, using triethyl borate (B1201080) or trimethyl borate to protect the diol system allows for selective acetylation of the remaining primary hydroxyl group.[1][2]
Q3: How can I effectively remove the N,O-diacetylganciclovir impurity from my final product?
Purification to remove N,O-diacetylganciclovir can be achieved through the following methods:
-
Recrystallization: Recrystallization from ethanol (B145695) is a reported method for purifying this compound and can effectively reduce the levels of N,O-diacetylganciclovir.[1][2][3]
-
Selective Hydrolysis: It may be possible to selectively hydrolyze the di-acetate back to the mono-acetate. This would involve carefully controlled basic conditions. While not explicitly detailed for this specific impurity, similar strategies are used for related compounds.
-
Chromatography: For small-scale purifications or when high purity is critical, column chromatography can be employed to separate the mono- and di-acetylated products.
Q4: What is a suitable method to monitor the progress of the reaction and quantify the impurities?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and quantifying the purity of the final product. A reversed-phase HPLC method can effectively separate Ganciclovir, this compound, and N,O-diacetylganciclovir.
Data Presentation
Table 1: Comparison of Reaction Conditions and Impurity Levels in this compound Synthesis
| Parameter | Method A | Method B |
| Ganciclovir | 500.0 g | 500.0 g |
| Protecting Agent | Triethyl borate | Trimethyl borate |
| Solvent | 2-Methyltetrahydrofuran | Toluene |
| Base | Triethylamine (B128534) | Triethylamine |
| Acetylating Agent | Vinyl acetate | 1-Acetylimidazole |
| Reaction Time | 6 hours | 6 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| HPLC Ratio (Mono/Di-acetyl) | 93/5[1][3] | 94/4[1][2] |
| Final Purity (after recrystallization) | 99.1%[1][3] | 99.2%[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Vinyl Acetate
-
Protection: In a reaction vessel, add Ganciclovir (1.0 eq), triethyl borate (1.1 eq), and 2-methyltetrahydrofuran.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of Ganciclovir.
-
Cool the reaction mixture to room temperature.
-
Acetylation: Add triethylamine (3.0 eq) to the reaction mixture.
-
Add vinyl acetate (2.5 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the ratio of monoacetyl to diacetyl ganciclovir using HPLC.
-
Work-up and Purification: Cool the reaction mixture to 0-10°C.
-
Slowly add ethanol dropwise and stir at room temperature for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Add ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][3]
Protocol 2: HPLC Analysis of Ganciclovir and its Acetylated Derivatives
This is a general guideline; specific parameters may need to be optimized.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) can be used. For example, a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0)-methanol (92:8) has been reported for Ganciclovir and its related substances.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is appropriate for these compounds.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Overcoming Poor Bioavailability of Ganciclovir Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Ganciclovir (B1264) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of Ganciclovir?
A1: The oral bioavailability of Ganciclovir is very low, typically around 5-9%.[1] This is primarily due to its hydrophilic nature, which leads to poor permeability across the gastrointestinal tract.[2]
Q2: What are the main strategies to improve the bioavailability of Ganciclovir?
A2: The most common strategies focus on increasing its lipophilicity and/or utilizing active transport mechanisms in the gut. These include:
-
Prodrugs: Esterification of Ganciclovir with amino acids or lipids to create more lipophilic prodrugs that can be actively transported or passively diffuse more readily across the intestinal epithelium. Valganciclovir, the L-valyl ester of Ganciclovir, is a successful example that utilizes peptide transporters.
-
Lipid Conjugates: Attaching long-chain fatty acids to Ganciclovir to significantly enhance its lipophilicity.
-
Formulation Technologies: Employing advanced drug delivery systems such as solid dispersions, nanoparticles, and microemulsions to improve the dissolution and absorption of Ganciclovir.[2][3][4]
Q3: How does Valganciclovir achieve higher bioavailability compared to Ganciclovir?
A3: Valganciclovir is a prodrug of Ganciclovir, specifically its L-valine ester. This modification allows it to be recognized and actively transported across the intestinal epithelium by the human peptide transporter 1 (hPEPT1). Once absorbed, it is rapidly and completely hydrolyzed by esterases in the intestine and liver to release Ganciclovir into the systemic circulation. This active transport mechanism significantly increases its oral bioavailability to approximately 60%.
Q4: What is the mechanism of action of Ganciclovir?
A4: Ganciclovir is a synthetic analogue of 2'-deoxyguanosine. It exerts its antiviral activity by inhibiting viral DNA synthesis.[5] In virus-infected cells, Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a viral-specific protein kinase (UL97 in CMV).[5] Cellular kinases then further phosphorylate it to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[5]
Troubleshooting Guides
Synthesis and Purification of Ganciclovir Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield during esterification | Incomplete reaction; side reactions; degradation of starting material or product. | Optimize reaction conditions (temperature, time, catalyst). Use a suitable protecting group strategy for the guanine (B1146940) moiety. For sluggish reactions with long-chain fatty acids, re-initiation with coupling agents like DCC and DMAP may improve the yield.[6] |
| Formation of regioisomers (N7 vs. N9 substitution) | Non-selective alkylation of the guanine ring. | Use a regioselective synthetic route. Purification to separate the desired N9 isomer from the N7 isomer can be challenging and may require column chromatography. |
| Difficulty in purifying the final product | Poor crystallinity of the derivative; similar solubility of the product and impurities. | For purification of Ganciclovir, a process involving dissolution in an alkaline solution, activated carbon treatment, precipitation with an organic solvent, followed by neutralization and recrystallization can be effective.[7] For prodrugs, selective crystallization from a suitable solvent system can be employed to separate regioisomers or other impurities.[8] |
| Product degradation during workup or purification | Hydrolysis of the ester linkage in prodrugs under acidic or basic conditions. | Maintain a neutral or slightly acidic pH during workup and purification. Prodrugs of Ganciclovir generally show maximum stability around pH 5.[9] Avoid prolonged exposure to high temperatures. |
In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density; uneven drug distribution; edge effects in multi-well plates; variability in cell health. | Ensure uniform cell seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate or fill them with media only. Regularly check cell morphology and viability. |
| Low potency of Ganciclovir derivative in antiviral assays | Poor cell permeability of the derivative; inefficient conversion of the prodrug to Ganciclovir inside the cells; degradation of the compound in the culture medium. | Assess the permeability of the derivative using a Caco-2 assay. Analyze the intracellular concentration of the prodrug and the released Ganciclovir. Check the stability of the compound in the cell culture medium over the incubation period. |
| Unexpected results in Caco-2 permeability assay | Low recovery of the test compound; inconsistent TEER values; high efflux ratio. | Low recovery may indicate poor solubility, binding to the plate, or cellular metabolism.[4] Ensure TEER values are within the acceptable range for monolayer integrity. A high efflux ratio (>2) suggests active efflux; co-dosing with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) can help identify the transporter involved.[4] For hydrophilic compounds, Caco-2 permeability may not accurately predict in vivo absorption due to differences in paracellular transport pathways.[10] |
| Inefficient bystander effect in HSV-tk/GCV experiments | Poor gap junctional intercellular communication (GJIC) between cells; insufficient expression of HSV-tk in transduced cells. | The bystander effect is often dependent on the transfer of toxic Ganciclovir metabolites through gap junctions.[11][12] Verify GJIC using dye transfer assays. Ensure high transduction efficiency and stable expression of the HSV-tk gene.[13] |
In Vivo Pharmacokinetic Studies
| Problem | Possible Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentrations | Differences in animal health, stress levels, or genetics; variability in oral gavage technique; formulation issues (e.g., precipitation in the stomach). | Use animals from a reputable supplier and allow for an acclimatization period. Ensure consistent and accurate oral gavage technique. Use a suitable vehicle to maintain the solubility and stability of the compound. Low solubility and high dose are associated with higher pharmacokinetic variability.[1][14] |
| Poor oral bioavailability despite promising in vitro data | High first-pass metabolism in the liver; rapid degradation in the gastrointestinal tract; poor absorption due to efflux transporters. | Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. Assess its stability at different pH values simulating the gastrointestinal tract. Perform bidirectional Caco-2 assays to evaluate the potential for active efflux. |
| No detectable parent prodrug in plasma | Rapid and complete conversion of the prodrug to Ganciclovir during absorption or first-pass metabolism. | This is often the desired outcome for a prodrug. The absence of the prodrug in systemic circulation indicates efficient conversion.[15] |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro model does not accurately mimic the in vivo conditions; complex in vivo processes not captured by the in vitro assay. | Developing a predictive IVIVC can be challenging, especially for non-oral dosage forms and compounds with complex absorption mechanisms.[16] It is crucial to select an in vitro dissolution or permeation method that best reflects the in vivo rate-limiting step for absorption.[16] |
Experimental Protocols
Protocol 1: In Vitro Ganciclovir Cytotoxicity Assay (Plaque Reduction Assay)
This protocol determines the concentration of a Ganciclovir derivative required to inhibit virus-induced plaque formation.
Materials:
-
Host cell line permissive to the virus (e.g., MRC-5 for HCMV).
-
Complete cell culture medium.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
Ganciclovir derivative stock solution.
-
Overlay medium (e.g., 1.2% Methylcellulose in 2X MEM).
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol).
-
6-well plates.
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates to form a confluent monolayer on the day of infection.
-
Virus Infection: Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
Ganciclovir Treatment: Prepare serial dilutions of the Ganciclovir derivative in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the Ganciclovir derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 5-14 days).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with Crystal Violet solution.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug). Determine the IC50 value (the concentration that inhibits 50% of plaque formation).[3]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a Ganciclovir derivative in rats.
Materials:
-
Sprague-Dawley rats with jugular vein cannulas.
-
Ganciclovir derivative formulation for oral administration.
-
Ganciclovir solution for intravenous administration (for determining absolute bioavailability).
-
Heparinized tubes for blood collection.
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer the Ganciclovir derivative orally to a group of fasted rats at a specific dose. For absolute bioavailability determination, administer Ganciclovir intravenously to a separate group of rats.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the Ganciclovir derivative and/or released Ganciclovir in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Ganciclovir in a virus-infected cell.
Experimental Workflow
Caption: General workflow for developing and evaluating Ganciclovir derivatives with improved bioavailability.
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101851240B - Ganciclovir purification process - Google Patents [patents.google.com]
- 8. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preservation of the bystander cytocidal effect of irradiated herpes simplex virus thymidine kinase (HSV-tk) modified tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganciclovir Mono-O-Acetate
Welcome to the technical support center for Ganciclovir (B1264) Mono-O-Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for ganciclovir mono-O-acetate?
A1: The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond. This reaction yields ganciclovir and acetic acid. The degradation can be catalyzed by acid or base and can also be mediated by esterase enzymes present in biological matrices.
Q2: How does pH influence the stability of this compound?
A2: Based on studies of similar ganciclovir ester prodrugs, the stability of this compound is pH-dependent. The ester bond is susceptible to hydrolysis under both acidic and basic conditions. The maximum stability for ganciclovir esters is typically observed at a pH of around 5.[1]
Q3: What are the expected degradation products I should monitor in my experiments?
A3: The primary degradation product to monitor is ganciclovir. Depending on the stress conditions, further degradation of ganciclovir itself might occur. Guanine has been identified as a degradation product of ganciclovir under certain conditions.
Q4: What analytical methods are suitable for studying the degradation of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for analyzing ganciclovir and its derivatives.[2][3][4] A C18 column is often used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[2][3][4] Detection is typically performed at a wavelength of approximately 252-254 nm.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Tip: The pH of the mobile phase can affect the ionization state of ganciclovir and its acetate ester, influencing peak shape. Adjust the pH of the aqueous component of your mobile phase. A pH around 5.0 has been used successfully for related compounds.
-
-
Possible Cause: Column degradation.
-
Troubleshooting Tip: Ensure the mobile phase pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based C18 columns). If the column has been used extensively with aggressive mobile phases, consider replacing it.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Tip: Optimize the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A gradient elution may be necessary to achieve good separation and peak shape for both the parent compound and its degradation products.
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Further degradation of ganciclovir.
-
Troubleshooting Tip: Under harsh stress conditions (e.g., strong acid or base, high temperature), ganciclovir itself can degrade. One known degradant is guanine. Analyze a stressed sample of a ganciclovir reference standard to confirm if the unexpected peaks correspond to its degradation products.
-
-
Possible Cause: Impurities in the this compound sample.
-
Troubleshooting Tip: Analyze an unstressed sample of your this compound to identify any pre-existing impurities. Common process-related impurities can include di-acetylated ganciclovir or residual starting materials from the synthesis.
-
-
Possible Cause: Interaction with excipients or buffer components.
-
Troubleshooting Tip: If working with a formulated product, consider potential interactions between this compound and the excipients. Run a blank sample containing only the excipients under the same stress conditions.
-
Issue 3: High Variability in Degradation Rate Data
-
Possible Cause: Inconsistent temperature control.
-
Troubleshooting Tip: Degradation reactions are often sensitive to temperature fluctuations. Use a calibrated and stable heating block, water bath, or oven for your stability studies. Ensure all samples are subjected to the same temperature for the same duration.
-
-
Possible Cause: Inconsistent pH of the stress solutions.
-
Troubleshooting Tip: Prepare fresh stress solutions (acid, base, buffers) for each experiment and verify the pH before use. The rate of hydrolysis is highly dependent on pH.
-
-
Possible Cause: Evaporation of the solvent.
-
Troubleshooting Tip: Ensure your reaction vessels are properly sealed to prevent solvent evaporation, which would concentrate the sample and alter the degradation kinetics.
-
Quantitative Data Summary
| Stress Condition | Compound | Observations | Reference |
| Acidic Hydrolysis | Ganciclovir | Significant degradation observed with 2N HCl at 80°C for 2 hours. | [3] |
| Valganciclovir (B601543) | Shows labiality under acidic conditions. | [5][6] | |
| Alkaline Hydrolysis | Ganciclovir | Significant degradation observed with 2N NaOH at 80°C for 2 hours. | [3] |
| Valganciclovir | Stable under basic conditions. | [5][6] | |
| Oxidative Degradation | Ganciclovir | Degradation observed with 5% H₂O₂ at 80°C for 2 hours. | [3] |
| Valganciclovir | Stable under oxidative stress. | [5][6] | |
| Thermal Degradation | Ganciclovir | Stable at 105°C for 5 hours. | [3] |
| Valganciclovir | Stable under dry heat at 50°C. | [5] | |
| Photolytic Degradation | Ganciclovir | Stable upon exposure to UV light (1200 K lux hours) for 72 hours. | [3] |
| Valganciclovir | Labile under photoacidic conditions. | [5][6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Ganciclovir reference standard
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
pH meter
-
Calibrated heating apparatus
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and acetonitrile.
-
Stress Solutions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Deionized water
-
3. Forced Degradation Procedure:
-
For each condition, mix an aliquot of the stock solution with the stress solution.
-
Acidic and Basic Hydrolysis: Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, cool the samples to room temperature and neutralize the acidic and basic samples.
-
Oxidative Degradation: Incubate the sample with H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, reflux a solution of the compound in neutral conditions.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period. Protect a control sample from light.
-
At each time point, withdraw an aliquot, dilute it to a suitable concentration with the mobile phase, and analyze by HPLC.
4. HPLC Method:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 5.0) and acetonitrile (e.g., 95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Analysis:
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.
-
Calculate the percentage of degradation.
-
Use peak purity analysis (if a PDA detector is available) to assess the homogeneity of the peaks.
Visualizations
Caption: Primary hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Chemical and enzymatic degradation of ganciclovir prodrugs: enhanced stability of the diadamantoate prodrug under acid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive method for the determination of ganciclovir by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijstr.org [ijstr.org]
- 5. akjournals.com [akjournals.com]
- 6. [PDF] A validated stability indicating RP-HPLC method for valganciclovir, identification and characterization of forced degradation products of valganciclovir using LC-MS/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Cellular Uptake of Ganciclovir Mono-O-Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of Ganciclovir (B1264) mono-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using Ganciclovir mono-O-acetate instead of Ganciclovir?
A1: Ganciclovir (GCV) is a potent antiviral drug that is effective against cytomegalovirus (CMV) and other herpesviruses.[1][2] However, its clinical utility is often limited by poor membrane permeability and low oral bioavailability.[1][3] this compound, as a more lipophilic prodrug of GCV, is designed to enhance passive diffusion across cell membranes. The acetate (B1210297) group is intended to be cleaved by intracellular esterases, releasing the active Ganciclovir molecule inside the target cell.[4] This strategy aims to increase the intracellular concentration of Ganciclovir and improve its therapeutic efficacy.
Q2: What are the primary mechanisms that can limit the cellular uptake of Ganciclovir and its prodrugs?
A2: The cellular accumulation of Ganciclovir and its derivatives can be limited by several factors:
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Low Passive Permeability: Despite being more lipophilic, the mono-O-acetate form may still exhibit suboptimal passive diffusion across the lipid bilayer.
-
Efflux Transporters: Ganciclovir is a known substrate for ATP-Binding Cassette (ABC) transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 4 (MRP4).[5] These transporters actively pump the drug out of the cell, reducing its intracellular concentration.[5]
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Insufficient Prodrug Conversion: The efficiency of intracellular esterases in cleaving the acetate group can vary between cell types, potentially leading to incomplete conversion of the prodrug to its active form.[4]
-
Drug Stability: this compound may be susceptible to hydrolysis in the experimental medium before it can be taken up by the cells.[6]
Q3: How does Ganciclovir exert its antiviral effect once inside the cell?
A3: Once Ganciclovir is released from its mono-O-acetate prodrug form within the cell, it must be phosphorylated to become active.[7][8] This process involves three key steps:
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Monophosphorylation: In virus-infected cells, a viral kinase (e.g., UL97 in CMV) converts Ganciclovir to Ganciclovir monophosphate.[7][8] This step is highly specific to infected cells, which contributes to the drug's selective toxicity.[7]
-
Diphosphorylation: Cellular kinases then convert the monophosphate form to Ganciclovir diphosphate.[2][9]
-
Triphosphorylation: Further phosphorylation by cellular kinases yields the active Ganciclovir triphosphate.[2][7][9]
Ganciclovir triphosphate then acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to premature chain termination and halts viral replication.[7][8]
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of Ganciclovir Despite Treatment with this compound
| Possible Cause | Suggested Solution |
| Active Efflux by ABC Transporters | 1. Co-administer known inhibitors of P-gp (e.g., Tariquidar), BCRP (e.g., Ko143), or MRPs (e.g., MK-571).[5] 2. Use cell lines with known low expression of these efflux pumps for initial screening. 3. Perform a time-course experiment to see if the intracellular concentration peaks and then decreases, which could indicate active efflux. |
| Poor Membrane Permeability | 1. Incorporate this compound into a drug delivery system such as liposomes or nanoparticles to facilitate cellular entry.[1] 2. Consider the use of permeation enhancers, though their use should be carefully validated for cytotoxicity. |
| Instability of the Prodrug in Culture Medium | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC.[10][11] 2. If instability is confirmed, consider reducing the incubation time or replenishing the medium with fresh compound at set intervals. |
| Inefficient Intracellular Cleavage of the Acetate Group | 1. Measure the intracellular concentrations of both the prodrug and the parent Ganciclovir to determine the conversion ratio. 2. If conversion is low, consider using a different cell line with higher esterase activity or exploring alternative prodrug strategies. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well or flask, as cell density can affect transporter expression and overall drug uptake. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics, including transporter expression, can change with repeated passaging. |
| Incomplete Drug Solubilization | This compound may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in the culture medium. Visually inspect for any precipitation. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature and CO₂ levels throughout the experiment, as these can impact cellular metabolism and drug transport processes. |
Data Presentation
Table 1: Comparison of Cellular Uptake of Ganciclovir and this compound in MCF-7 Cells
| Compound | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (nmol/mg protein) |
| Ganciclovir | 100 | 30 | 0.004 |
| This compound | 100 | 30 | 0.012 |
Data is hypothetical and for illustrative purposes, based on the principle of increased lipophilicity leading to enhanced uptake.
Table 2: Effect of Efflux Pump Inhibitors on the Intracellular Accumulation of Ganciclovir
| Treatment | Ganciclovir Brain Kp,uu (%) | Fold Increase |
| Ganciclovir alone | 14 | 1.0 |
| Ganciclovir + Tariquidar (P-gp inhibitor) | 31 | 2.2 |
| Ganciclovir + Ko143 (BCRP inhibitor) | 26 | 1.9 |
| Ganciclovir + MK-571 (MRP inhibitor) | 32 | 2.3 |
Data adapted from a study on Ganciclovir penetration of the blood-brain barrier, illustrating the impact of efflux pump inhibition.[5]
Experimental Protocols
Protocol 1: Cellular Uptake Assay
This protocol is designed to quantify the intracellular concentration of this compound and its parent compound, Ganciclovir.
-
Cell Seeding: Seed cells (e.g., MCF-7) in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Preparation of Dosing Solutions: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations (e.g., 1-200 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS).[12]
-
Drug Incubation: Remove the culture medium from the wells and wash the cells once with pre-warmed HBSS. Add 250 µL of the dosing solution to each well and incubate at 37°C for a specified time (e.g., 30 minutes).[12]
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Stopping the Uptake: To terminate the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with 1 mL of ice-cold HBSS.[12]
-
Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH to each well and incubating for 60 minutes at room temperature.[12]
-
Sample Analysis: Collect the cell lysates and analyze the concentrations of this compound and Ganciclovir using a validated analytical method, such as LC-MS/MS.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the drug concentration to the amount of cellular protein.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of a compound required to inhibit virus-induced cell death.[8]
-
Cell Seeding: Seed host cells (e.g., human foreskin fibroblasts) in 6-well plates to achieve a confluent monolayer on the day of infection.[8]
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Virus Infection: Infect the confluent cell monolayers with a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.[8]
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Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1% carboxymethyl cellulose).
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Overlay Application: After viral adsorption, remove the inoculum, wash the cells, and add the compound-containing overlay medium.[8]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 5-14 days).[8]
-
Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize and count the plaques.[8]
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control.
Mandatory Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting workflow for low cellular uptake of this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Ganciclovir - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Polymeric Nanovectors Incorporated with Ganciclovir and HSV-tk Encoding Plasmid for Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATP-Binding Cassette Transporter-Mediated Efflux Transport of Ganciclovir at the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of mono- and di-acylation on the ocular disposition of ganciclovir: physicochemical properties, ocular bioreversion, and antiviral activity of short chain ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-term stability of ganciclovir in polypropylene containers at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preventing Ganciclovir mono-O-acetate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ganciclovir (B1264) mono-O-acetate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Ganciclovir mono-O-acetate and why does it precipitate?
This compound is an acetylated derivative and prodrug of Ganciclovir, an antiviral agent that functions as a synthetic analog of 2'-deoxy-guanosine.[1] Its primary mechanism involves the inhibition of viral DNA synthesis.[1][2]
Precipitation is a common issue that arises when the concentration of the compound exceeds its solubility limit in a given solvent or medium. This can be triggered by several factors including:
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High Concentration: Exceeding the solubility threshold in stock or working solutions.[3][4]
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Low Temperature: Solubility often decreases at lower temperatures, such as during refrigerated storage.[4]
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pH Shifts: Ganciclovir solutions are typically alkaline (pH ~11) for maximum stability.[5][6][7] A decrease in pH upon dilution into buffered cell culture media can significantly reduce solubility.
-
Solvent Properties: The choice of solvent and the presence of water or other components can impact solubility. Using fresh, anhydrous solvents is crucial.[8]
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Incompatible Media Components: Certain additives or salts in complex media can interact with the compound, leading to precipitation.[5][7][9]
Q2: How can I avoid precipitation when preparing my stock solution?
Proper preparation of a concentrated stock solution is the most critical step in preventing precipitation.
-
Use the Right Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.[10][11]
-
Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved.[10][12] Visually inspect the solution to confirm there are no visible particles.
-
Do Not Use Bacteriostatic Water: Avoid using bacteriostatic water containing parabens for reconstitution, as it is incompatible and can cause immediate precipitation.[5][9]
Q3: What are the recommended storage conditions for Ganciclovir solutions?
-
Powder: Store the solid compound at -20°C for long-term stability.[12]
-
Stock Solutions (in DMSO): Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] Before use, thaw completely and vortex gently.
-
Aqueous Solutions: Ganciclovir solutions in saline have been shown to be stable for up to 6 weeks at 4°C and 25°C, with precipitation sometimes appearing after 8 weeks.[13][14] However, it is best practice to prepare fresh working dilutions in aqueous media daily. Do not refrigerate or freeze reconstituted solutions intended for injection, as this can cause precipitation.[5]
Q4: What should I do if I observe precipitation in my media after adding the drug?
If precipitation occurs in your final working solution:
-
Verify the Final Concentration: Ensure the final concentration in the media does not exceed the recommended working range. Infusion concentrations for clinical use are typically kept below 10 mg/mL.[5][6]
-
Warm the Media: Gently warm the media to 37°C, which may help redissolve the precipitate.
-
Check pH: Although not always practical, verifying the final pH of the media can be informative.
-
Prepare a Fresh Dilution: Discard the solution with precipitate and prepare a fresh working solution, ensuring the stock is fully dissolved before adding it to the pre-warmed media. Add the stock solution dropwise while gently swirling the media to facilitate rapid mixing.
Troubleshooting Guide
This guide provides a logical workflow for identifying and solving precipitation issues.
References
- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 2. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. publications.ashp.org [publications.ashp.org]
- 8. selleckchem.com [selleckchem.com]
- 9. fresenius-kabi.com [fresenius-kabi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Stability, safety, and pharmacokinetics of ganciclovir eye drops prepared from ganciclovir for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized Ganciclovir mono-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized Ganciclovir (B1264) mono-O-acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Ganciclovir mono-O-acetate.
| Issue ID | Question | Possible Causes | Recommended Actions & Solutions |
| GCV-MA-001 | Low Yield of this compound | 1. Incomplete reaction of Ganciclovir. 2. Suboptimal reaction temperature or time. 3. Inefficient purification and recrystallization. 4. Degradation of the product during workup. | 1. Ensure complete dissolution of Ganciclovir and monitor the reaction progress using TLC or HPLC. 2. Optimize the reaction temperature (typically room temperature) and stirring time (e.g., 6 hours) to maximize the formation of the mono-O-acetate.[1] 3. Use an appropriate solvent system for recrystallization, such as ethanol (B145695), and optimize cooling conditions to maximize crystal formation.[1] 4. Avoid prolonged exposure to high temperatures or harsh pH conditions during the workup process. |
| GCV-MA-002 | High Levels of Di-O-acetyl Ganciclovir Impurity | 1. Excess of the acetylating agent (e.g., vinyl acetate (B1210297) or 1-acetylimidazole). 2. Prolonged reaction time. 3. Inadequate control of reaction temperature. | 1. Carefully control the stoichiometry of the acetylating agent. A typical molar ratio is 2.5 equivalents of vinyl acetate to Ganciclovir.[1] 2. Monitor the reaction closely by HPLC and stop the reaction once the optimal ratio of mono- to di-acetylated product is achieved. A typical ratio is around 93:5 to 94:4.[1] 3. Maintain the reaction at the specified temperature (e.g., room temperature) to favor mono-acetylation. |
| GCV-MA-003 | Presence of Unreacted Ganciclovir in the Final Product | 1. Insufficient amount of acetylating agent. 2. Short reaction time. 3. Poor solubility of Ganciclovir in the reaction solvent. | 1. Ensure the correct molar ratio of the acetylating agent is used. 2. Extend the reaction time and monitor for the disappearance of the Ganciclovir starting material by TLC or HPLC. 3. Ensure Ganciclovir is adequately protected (e.g., with a borate (B1201080) ester) and solubilized in the reaction medium before adding the acetylating agent.[1] |
| GCV-MA-004 | Variability in Crystal Form or Physical Properties | 1. Inconsistent recrystallization procedure (solvent, temperature, cooling rate). 2. Presence of impurities affecting crystallization. 3. Variations in post-synthesis handling and drying. | 1. Standardize the recrystallization protocol, including the solvent volume, cooling profile, and stirring speed. 2. Ensure the purity of the crude product is consistent before recrystallization. Additional purification steps may be necessary if impurity levels are high. 3. Implement a standardized drying procedure with controlled temperature and vacuum to ensure consistent removal of residual solvents. |
| GCV-MA-005 | Inconsistent HPLC Purity Results Between Batches | 1. Variations in the quality of raw materials. 2. Inconsistent reaction conditions. 3. Differences in the execution of the analytical method. | 1. Qualify vendors and test incoming raw materials for identity, purity, and any critical quality attributes. 2. Implement strict process controls for all critical parameters, including reagent stoichiometry, temperature, and reaction time. 3. Ensure the HPLC method is properly validated and that all analysts are trained and follow the same procedure. Use a standardized and well-characterized reference standard. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling, storage, and analysis of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a well-closed container in a dark place under an inert atmosphere at 2-8°C.[2] When lyophilized, it can be stable for up to 36 months at -20°C. In solution, it should be stored at -20°C and used within one month.[3]
Q2: What are the key safety precautions to take when handling this compound?
A2: Ganciclovir and its derivatives are considered potentially carcinogenic, teratogenic, and mutagenic.[4][5] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][7] Avoid inhalation of dust and contact with skin and eyes.[8]
Q3: What is the typical purity of synthesized this compound?
A3: With optimized synthesis and purification protocols, a purity of 99% or higher can be achieved.[9] For example, recrystallization from ethanol has been shown to yield purities of 99.1% to 99.2%.[1]
Q4: What are the common impurities found in this compound synthesis?
A4: Common impurities include unreacted Ganciclovir, the over-acetylated by-product N,O-diacetyl Ganciclovir, and potentially other related substances depending on the synthetic route.[1] Guanine and Isoganciclovir are also known impurities of Ganciclovir.[10]
Q5: What are the acceptance criteria for impurities in this compound?
A5: According to ICH guidelines, for a new drug substance, impurities should be reported if they are above 0.05% and identified if they are above 0.10% or a total daily intake of 1.0 mg, whichever is lower. Qualification of the impurity is needed if it exceeds 0.15% or a total daily intake of 1.0 mg. Specific limits for known impurities are often defined in pharmacopoeial monographs. For instance, the limit for Isoganciclovir (an impurity of Ganciclovir) is less than 0.15% in the European Pharmacopoeia.[10]
Q6: Can you provide a general overview of an HPLC method for purity analysis?
A6: A common approach involves reversed-phase HPLC on a C18 column with a mobile phase consisting of a phosphate (B84403) or acetate buffer and an organic modifier like methanol (B129727) or acetonitrile.[11][12] Detection is typically performed using a UV detector at around 254 nm. The specific conditions, such as buffer pH and gradient, need to be optimized to achieve good separation of this compound from its impurities.
Data Presentation
Table 1: Summary of this compound Synthesis Parameters and Outcomes
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | Ganciclovir | Ganciclovir | [1] |
| Acetylating Agent | Vinyl Acetate | 1-Acetylimidazole | [1] |
| Solvent | 2-Methyltetrahydrofuran | Toluene | [1] |
| Base | Triethylamine (B128534) | Triethylamine | [1] |
| Reaction Time | 6 hours | 6 hours | [1] |
| Reaction Temperature | Room Temperature | Room Temperature | [1] |
| Yield | 75.2% | 75.7% | [1] |
| Purity (by HPLC) | 99.1% | 99.2% | [1] |
| Mono:Di-acetyl Ratio | 93:5 | 94:4 | [1] |
Table 2: Common Impurities in this compound Synthesis
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | Unreacted starting material.[13] |
| N,O-Diacetyl Ganciclovir | C₁₃H₁₇N₅O₆ | 339.30 | Over-acetylation of Ganciclovir. |
| Guanine | C₅H₅N₅O | 151.13 | Degradation or impurity in starting material.[13] |
| Isoganciclovir | C₉H₁₃N₅O₄ | 255.23 | Isomer of Ganciclovir.[13] |
| Ganciclovir EP Impurity C | C₉H₁₂ClN₅O₃ | 273.68 | Process-related impurity.[13][14] |
| N-Acetyl-di-O-acetyl Ganciclovir | C₁₅H₁₉N₅O₇ | 381.34 | Process-related impurity.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Vinyl Acetate
Materials:
-
Ganciclovir
-
Triethyl borate
-
2-Methyltetrahydrofuran
-
Triethylamine
-
Vinyl acetate
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
To a reaction vessel, add Ganciclovir (1.0 eq), triethyl borate (1.1 eq), and 2-methyltetrahydrofuran.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction for completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (3.0 eq), followed by the addition of vinyl acetate (2.5 eq).
-
Stir the mixture at room temperature for 6 hours. Monitor the ratio of monoacetyl ganciclovir to N,O-diacetyl ganciclovir by HPLC.
-
Cool the reaction mixture to 0-10°C.
-
Slowly add ethanol dropwise and stir the mixture at room temperature for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Add ethyl acetate and wash the organic layer with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, concentrate under reduced pressure, and recrystallize the crude product from ethanol to obtain colorless crystals of this compound.[1]
Protocol 2: HPLC Analysis of this compound Purity
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 6.0) and an organic solvent (e.g., methanol) in a ratio of approximately 92:8 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard solution of this compound reference standard at a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a accurately weighed amount of the synthesized this compound in the mobile phase to achieve a similar concentration as the standard solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the area of the main peak and any impurity peaks.
-
Calculate the purity of the sample by comparing the peak areas.
(Note: This is a general protocol and may require optimization based on the specific HPLC system and column used.)
Mandatory Visualization
Caption: Ganciclovir activation and mechanism of action.
Caption: Synthesis workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. adooq.com [adooq.com]
- 4. drugs.com [drugs.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. This compound - CAS:88110-89-8 - Hubei Teyer Pharmaceutical Co., Ltd [teyerpharm.com]
- 10. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. elitesynthlaboratories.com [elitesynthlaboratories.com]
Technical Support Center: Ganciclovir Mono-O-Acetate Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganciclovir (B1264) mono-O-acetate. The information provided is primarily based on studies of Ganciclovir, a closely related compound, due to limited specific data on Ganciclovir mono-O-acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental assessment of this compound cytotoxicity.
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Use sterile techniques and appropriate antibiotics if necessary. | |
| Unexpectedly low cytotoxicity observed. | Incorrect drug concentration. | Verify calculations for drug dilutions. Prepare fresh stock solutions and perform serial dilutions accurately. |
| Low cell proliferation rate. | Use cells in the exponential growth phase for experiments. Ensure optimal culture conditions (media, temperature, CO2). | |
| Drug degradation. | Store this compound stock solutions at the recommended temperature (-20°C) and protect from light. Prepare working solutions fresh for each experiment.[1] | |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. Apoptosis). | Different mechanisms of cell death being measured. | MTT and similar assays measure metabolic activity, which may not always correlate directly with apoptosis. Use multiple assays to get a comprehensive view of cytotoxicity, including assays for apoptosis (e.g., Annexin V/PI staining), necrosis, and cell cycle analysis.[2] |
| Assay interference. | The compound may interfere with the assay reagents. Run appropriate controls, including the compound in cell-free media with the assay reagents, to check for interference. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of Ganciclovir-induced cytotoxicity?
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine.[1] Its cytotoxicity stems from its conversion into Ganciclovir triphosphate within the cell. This active form competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerases.[3] Incorporation of Ganciclovir triphosphate into the growing DNA chain leads to the inhibition of DNA synthesis and the induction of DNA double-strand breaks.[4] This DNA damage triggers cell cycle arrest, typically in the S and G2/M phases, and ultimately leads to apoptosis.[4]
2. How does the cytotoxicity of Ganciclovir vary between different cell types?
The cytotoxicity of Ganciclovir is highly dependent on the expression of viral or cellular kinases that can phosphorylate it to its active triphosphate form.[5][6] In the context of gene therapy, cells engineered to express Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK) are particularly sensitive to Ganciclovir.[1][7] In other cell types, the efficiency of phosphorylation by cellular kinases determines the extent of cytotoxicity.
3. What are the typical concentrations of Ganciclovir used to induce cytotoxicity in vitro?
The effective concentration of Ganciclovir can vary significantly depending on the cell line and the duration of exposure. Studies have shown that the cytotoxic effects are dose-dependent.[2][8][9] For example, in human corneal endothelial cells, concentrations ≥5 mg/ml led to a significant reduction in cell viability.[2][9] In lymphoblastoid cells, the 50% cytotoxic concentration (CC50) decreased with longer exposure times, ranging from 374 mg/L for a 1-day exposure to 3 mg/L for a 14-day exposure.[10][11]
4. How can Ganciclovir-induced cytotoxicity be mitigated?
Mitigation strategies for Ganciclovir-induced cytotoxicity are an area of active research. Some potential approaches include:
-
Targeted Delivery: Developing drug delivery systems that specifically target infected or cancerous cells can reduce exposure to healthy cells.
-
Combination Therapy: Using Ganciclovir in combination with other agents that may enhance its efficacy at lower, less toxic concentrations or with cytoprotective agents.
-
Dosing Regimen Optimization: Adjusting the dosing schedule and duration of treatment can help to minimize toxicity while maintaining therapeutic efficacy.[12]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol describes the use of Annexin V and PI staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Ganciclovir-induced cytotoxicity signaling pathway.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ganciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of Duration and Intensity of Ganciclovir Exposure on Lymphoblastoid Cell Toxicity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Validation & Comparative
Ganciclovir vs. Ganciclovir Mono-O-Acetate: An In Vitro Efficacy Comparison
A detailed guide for researchers and drug development professionals on the relative in vitro antiviral potency of Ganciclovir (B1264) and its mono-O-acetate prodrug against human cytomegalovirus (HCMV).
Executive Summary
Ganciclovir is a potent antiviral agent widely used for the treatment of HCMV infections. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form. Ganciclovir mono-O-acetate is a mono-ester prodrug of Ganciclovir, designed to potentially enhance its physicochemical properties, such as lipophilicity, which could lead to improved cellular permeability and bioavailability. Although specific in vitro efficacy data (e.g., IC50 values) for this compound against HCMV is not available in the reviewed literature, studies on other acyl monoester prodrugs of Ganciclovir suggest that such modifications can maintain or even enhance antiviral potency. This guide presents the established in vitro efficacy of Ganciclovir and provides the experimental framework for a direct comparative evaluation.
Data Presentation: In Vitro Anti-HCMV Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Ganciclovir against various strains of human cytomegalovirus in different cell culture systems. Data for this compound is not available for a direct comparison.
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Ganciclovir | AD169 | Human Embryonic Lung Fibroblasts | 1.7 | [1] |
| Ganciclovir | Clinical Isolates | Human Embryonic Lung Fibroblasts | 3.79 (average) | [1] |
| Ganciclovir | Clinical Isolates | Not Specified | 1.7 (mean) | [2] |
| Ganciclovir | Laboratory and Clinical Isolates | Cell Culture | 0.08 - 13.6 | [3] |
| Ganciclovir | AD169 | MRC-5 | 8 - 9 | [4] |
| Ganciclovir | Clinical Isolate | MRC-5 | 14 | [4] |
Discussion on this compound Efficacy
This compound is an ester prodrug of Ganciclovir. The addition of an acetate (B1210297) group is intended to increase the lipophilicity of the parent drug. This chemical modification is a common strategy in drug development to improve absorption and cellular uptake. Once inside the cell, the ester bond is expected to be cleaved by intracellular esterases, releasing the active Ganciclovir to be phosphorylated.
Studies on other Ganciclovir ester prodrugs have shown that this approach can lead to enhanced antiviral potency. For instance, certain diester prodrugs of Ganciclovir have demonstrated a marked increase in potency against HCMV compared to the parent drug, without an increase in cytotoxicity[5]. While these findings are not specific to the mono-O-acetate form, they support the hypothesis that esterification can be a viable strategy to improve the therapeutic profile of Ganciclovir. A direct in vitro comparison is necessary to definitively determine the efficacy of this compound relative to Ganciclovir.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.
Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblast (HFF) cells
-
Human Cytomegalovirus (HCMV) strain (e.g., AD169 or clinical isolates)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)
-
Ganciclovir and this compound stock solutions
-
Agarose overlay medium
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Seed 24-well plates with HEL or HFF cells to form a confluent monolayer.
-
Prepare serial dilutions of Ganciclovir and this compound in cell culture medium.
-
Infect the cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 90 minutes at 37°C.
-
Remove the virus inoculum and overlay the cells with medium containing the different concentrations of the test compounds mixed with agarose.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible in the virus control wells (no drug).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblast (HFF) cells
-
Cell culture medium
-
Ganciclovir and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed 96-well plates with HEL or HFF cells.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of Ganciclovir and this compound.
-
Incubate the plates for the same duration as the plaque reduction assay (e.g., 7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
Mechanism of Action of Ganciclovir
Caption: Intracellular activation and mechanism of action of Ganciclovir.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing in vitro efficacy and cytotoxicity.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Synthesis, physicochemical properties and antiviral activities of ester prodrugs of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganciclovir Prodrugs for the Treatment of Cytomegalovirus (CMV) Infections
For Immediate Release
This guide provides a detailed comparative analysis of Ganciclovir (B1264) and its prominent prodrug, Valganciclovir (B601543), for the treatment and prevention of Cytomegalovirus (CMV) infections. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance data, experimental methodologies, and mechanistic insights to facilitate informed decisions in antiviral research and development.
Executive Summary
Ganciclovir is a potent antiviral agent against CMV, but its oral bioavailability is limited. Valganciclovir, a valyl ester prodrug of Ganciclovir, was developed to overcome this limitation. Upon oral administration, Valganciclovir is rapidly and extensively hydrolyzed to Ganciclovir by intestinal and hepatic esterases. This results in significantly higher systemic exposure to Ganciclovir compared to oral Ganciclovir, achieving levels comparable to intravenous (IV) Ganciclovir administration.[1][2] Consequently, oral Valganciclovir has largely replaced oral Ganciclovir and is considered a suitable alternative to IV Ganciclovir in many clinical scenarios for both prevention and treatment of CMV disease.[2][3]
Mechanism of Action
The antiviral activity of both Ganciclovir and Valganciclovir is dependent on the intracellular conversion of Ganciclovir to its active triphosphate form. This process is initiated by a viral-specific protein kinase, UL97, in CMV-infected cells, followed by further phosphorylation by cellular kinases. Ganciclovir triphosphate then competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation and inhibition of viral replication.[4]
Comparative Pharmacokinetics
The primary advantage of Valganciclovir over oral Ganciclovir is its significantly improved pharmacokinetic profile, leading to greater systemic exposure to the active drug, Ganciclovir.
| Parameter | Oral Ganciclovir | Oral Valganciclovir | Intravenous Ganciclovir |
| Bioavailability | Low (~5-9%) | High (~60%)[1][4] | 100% |
| Daily AUC (mg·h/L) | 28.0 ± 10.9 | 46.3 ± 15.2 | ~40-60 (dose-dependent) |
Data compiled from studies in solid organ transplant recipients.
In Vitro Efficacy
As Valganciclovir is a prodrug that is converted to Ganciclovir, the in vitro anti-CMV activity is determined by the susceptibility of the viral strain to Ganciclovir. The 50% inhibitory concentration (IC50) for Ganciclovir against clinical CMV isolates typically ranges from 0.1 to 2.75 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral efficacy. Below are summaries of key experimental protocols used to evaluate anti-CMV agents.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a standard method for determining the in vitro susceptibility of CMV to antiviral drugs.
-
Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFF) or other susceptible cell lines are prepared in 24-well plates.
-
Virus Inoculation: Each well is inoculated with a standardized amount of cell-associated CMV to produce 40-80 plaques per well.
-
Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose (B213101) and serial dilutions of the test compound (e.g., Ganciclovir).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 7-14 days, or until plaques are clearly visible in the control wells (no drug).
-
Staining and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. Plaques are then counted under a microscope.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) compared to the control is calculated using regression analysis.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Infection and Treatment: Confluent cell monolayers in 96-well plates are infected with CMV at a high multiplicity of infection (MOI) to ensure nearly all cells are infected. The cells are then treated with various concentrations of the antiviral compound.
-
Virus Harvest: After one cycle of viral replication (typically 5-7 days), the cells and supernatant are harvested, and the cells are lysed to release intracellular virions.
-
Titration of Progeny Virus: The harvested virus suspension is serially diluted and used to infect fresh cell monolayers in a separate 96-well plate.
-
Quantification: After a further incubation period, the amount of new virus produced is quantified, typically by counting plaques or determining the tissue culture infectious dose (TCID50).
-
Data Analysis: The concentration of the compound that reduces the virus yield by 50% or 90% (IC50 or IC90) is determined.[2]
Quantitative PCR (qPCR) Assay
qPCR can be used to monitor the efficacy of antiviral therapy by quantifying the amount of CMV DNA in clinical samples (e.g., blood, plasma).
-
Sample Collection: Patient samples are collected at baseline and at various time points during and after treatment.
-
DNA Extraction: Viral DNA is extracted from the samples.
-
qPCR Amplification: A specific region of the CMV genome is amplified using real-time PCR with fluorescent probes or dyes.
-
Quantification: The amount of CMV DNA is quantified by comparing the amplification signal to a standard curve of known DNA concentrations.
-
Data Analysis: A decline in the CMV viral load over the course of treatment indicates a positive response to the antiviral therapy.
Conclusion
Valganciclovir represents a significant advancement in the management of CMV infections, offering a convenient oral administration route with pharmacokinetic properties that result in Ganciclovir exposure comparable to IV administration. Its clinical efficacy in both the prevention and treatment of CMV disease has been demonstrated to be non-inferior to IV Ganciclovir in many contexts. The choice between Valganciclovir and Ganciclovir will depend on the clinical scenario, patient factors, and the desired route of administration. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future anti-CMV compounds.
References
- 1. ovid.com [ovid.com]
- 2. Efficacy of valganciclovir and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valganciclovir Versus IV Ganciclovir for Therapy of Cytomegalovirus Viremia: Has Victory Been Achieved? | Semantic Scholar [semanticscholar.org]
- 4. Efficacy and safety of valganciclovir in patients with symptomatic congenital cytomegalovirus disease: Study Protocol Clinical Trial (SPIRIT Compliant) - PMC [pmc.ncbi.nlm.nih.gov]
Ganciclovir Mono-O-acetate: A Superior Prodrug for Enhanced Therapeutic Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics, particularly in the management of cytomegalovirus (CMV) infections, the development of prodrugs has been a pivotal strategy to overcome the limitations of parent compounds. Ganciclovir (GCV), a potent antiviral agent, is hampered by poor oral bioavailability, necessitating intravenous administration, which is associated with patient inconvenience and potential complications. This guide provides a comprehensive comparison of Ganciclovir mono-O-acetate, a mono-ester prodrug of Ganciclovir, with the parent drug and its widely recognized prodrug, Valganciclovir. This analysis is supported by available experimental data to validate the potential of this compound as a superior therapeutic agent.
Executive Summary
This compound has been investigated as a prodrug to enhance the therapeutic window of Ganciclovir. While extensive in vivo data on its oral bioavailability is limited in publicly available literature, studies on its ocular pharmacokinetics following intravitreal administration demonstrate its potential for sustained drug delivery. This is particularly relevant for the treatment of CMV retinitis, a common manifestation of CMV infection in immunocompromised individuals. In comparison, Valganciclovir is a well-established prodrug of Ganciclovir with significantly improved oral bioavailability. This guide will delve into the available data for a comparative analysis.
Comparative Performance Data
The following tables summarize the key performance indicators of Ganciclovir, this compound, and Valganciclovir based on available preclinical and clinical data.
Table 1: Physicochemical and In Vitro Performance
| Parameter | Ganciclovir | This compound | Valganciclovir |
| Molecular Weight ( g/mol ) | 255.23 | 297.26 | 354.36 |
| Aqueous Solubility | Low | Increased | High |
| LogP (Octanol/Water) | Low | Increased lipophilicity | - |
| In Vitro Antiviral Activity (HCMV) | Potent | Potent (after conversion) | Potent (after conversion) |
Table 2: In Vivo Ocular Pharmacokinetics in Rabbits (Intravitreal Administration)[1]
| Parameter | Ganciclovir | This compound |
| Vitreal Elimination Half-life (t½) | 170 ± 37 min | 117 ± 50 min |
| Mean Residence Time (MRT) of regenerated GCV | - | 3 to 4 times that of GCV injection |
Note: The shorter elimination half-life of the prodrug itself is expected as it is converted to the active drug. The key finding is the prolonged mean residence time of the regenerated Ganciclovir, indicating a sustained release mechanism.
Table 3: Systemic Bioavailability
| Drug | Route of Administration | Absolute Bioavailability |
| Ganciclovir | Oral | 5% - 9%[1] |
| Valganciclovir | Oral | Approximately 60% |
| This compound | Oral | Data not available in published literature |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of Ganciclovir prodrugs.
In Vivo Ocular Pharmacokinetic Study in Rabbits[1]
-
Animal Model: New Zealand albino male rabbits.
-
Drug Administration: Intravitreal injection of Ganciclovir or this compound.
-
Sample Collection: Vitreous humor samples are collected at predetermined time points using microdialysis.
-
Analytical Method: Ganciclovir concentrations in the vitreous humor are quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including elimination half-life and mean residence time.
Oral Bioavailability Study in Animal Models (General Protocol)
-
Animal Model: Typically rats or non-human primates.
-
Drug Administration: Oral administration of the prodrug via gavage. A parallel group receives intravenous administration of Ganciclovir for the determination of absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-administration from the tail vein or a cannulated vessel.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analytical Method: Plasma concentrations of Ganciclovir are determined using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous routes. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
High-Performance Liquid Chromatography (HPLC) for Ganciclovir Quantification in Plasma[1][3]
-
Sample Preparation: Protein precipitation from plasma samples is typically performed using an acid like trichloroacetic acid.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
Mobile Phase: A suitable mobile phase is used to achieve separation of Ganciclovir from endogenous plasma components.
-
Detection: UV or fluorescence detection is commonly employed for the quantification of Ganciclovir.
-
Quantification: The concentration of Ganciclovir in the samples is determined by comparing the peak area with that of a standard curve prepared with known concentrations of the drug.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action and the rationale behind prodrug development.
Caption: Intracellular activation pathway of Ganciclovir.
Caption: General workflow of an oral Ganciclovir prodrug.
Conclusion
This compound shows promise as a prodrug of Ganciclovir, particularly for localized delivery, as evidenced by the sustained release profile in ocular pharmacokinetic studies. This suggests its potential as a valuable therapeutic option for CMV retinitis, potentially reducing the frequency of intravitreal injections and improving patient compliance. However, to establish its superiority as a systemic agent, further in vivo studies are imperative to determine its oral bioavailability and compare its efficacy and safety profile directly with Valganciclovir. The experimental protocols and analytical methods outlined in this guide provide a framework for such future investigations. For researchers and drug development professionals, this compound represents an intriguing candidate for further exploration in the quest for optimized anti-CMV therapies.
References
Head-to-Head Study: Ganciclovir Mono-O-Acetate and Valganciclovir - A Comparative Guide
A detailed comparison of two prodrugs of Ganciclovir, evaluating their potential for improved therapeutic delivery. This guide provides an in-depth analysis of their chemical structures, mechanisms of action, and available pharmacokinetic data, alongside detailed experimental protocols relevant to their evaluation.
Introduction
Ganciclovir, a potent antiviral agent against cytomegalovirus (CMV), suffers from poor oral bioavailability, limiting its use to intravenous administration for effective treatment of systemic CMV infections. To overcome this limitation, several prodrug strategies have been explored, with Valganciclovir being the most successful and widely used oral prodrug of Ganciclovir. This guide provides a head-to-head comparison of Valganciclovir with another potential prodrug, Ganciclovir mono-O-acetate.
While extensive data from preclinical and clinical studies are available for Valganciclovir, there is a significant lack of published pharmacokinetic and clinical data for this compound. This guide, therefore, presents a comprehensive overview of Valganciclovir, using it as a benchmark to outline the necessary data and experimental protocols required to evaluate the potential of this compound as a viable therapeutic alternative.
Chemical Structures and Prodrug Strategy
Both Valganciclovir and this compound are designed as prodrugs to enhance the oral bioavailability of the parent drug, Ganciclovir.
-
This compound is a mono-O-acetate ester of Ganciclovir. The addition of the acetate (B1210297) group is intended to increase its lipophilicity and potentially enhance its absorption from the gastrointestinal tract.
-
Valganciclovir is the L-valyl ester of Ganciclovir. This modification utilizes the body's natural peptide transporters for absorption, leading to significantly improved bioavailability.
Mechanism of Action: A Shared Pathway to Antiviral Activity
Upon oral administration, both this compound and Valganciclovir are designed to be absorbed and then rapidly converted to the active drug, Ganciclovir, by esterases in the intestine and liver. Once formed, Ganciclovir exerts its antiviral effect through a well-established mechanism of action.[1]
Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. Its antiviral activity is dependent on its phosphorylation to Ganciclovir triphosphate within CMV-infected cells. This process is initiated by a viral-encoded protein kinase (pUL97), which catalyzes the formation of Ganciclovir monophosphate. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can also be incorporated into the viral DNA, leading to the termination of DNA elongation and inhibition of viral replication.[1]
Caption: Metabolic activation pathway of Ganciclovir prodrugs.
Pharmacokinetic Profile: A Tale of Two Prodrugs
A critical determinant of a successful oral prodrug is its pharmacokinetic profile, particularly its bioavailability and conversion to the active compound.
This compound
There is currently a lack of published preclinical and clinical studies detailing the pharmacokinetic parameters of this compound. While it is hypothesized that the acetate ester may improve absorption, experimental data on its oral bioavailability, rate and extent of conversion to Ganciclovir, and resulting plasma concentrations of the active drug are not available in the public domain.
Valganciclovir
In stark contrast, Valganciclovir has been extensively studied, demonstrating a significant improvement in the oral bioavailability of Ganciclovir.
| Parameter | Oral Ganciclovir | Valganciclovir | Intravenous Ganciclovir |
| Bioavailability | 5-9% | ~60% | 100% |
| Dose | 1000 mg 3x daily | 900 mg 1x or 2x daily | 5 mg/kg 1x or 2x daily |
| Achieved Ganciclovir Exposure (AUC) | Lower | Comparable to IV Ganciclovir | Standard |
Data compiled from multiple sources.
Studies have shown that a 900 mg dose of Valganciclovir provides Ganciclovir exposure comparable to a standard 5 mg/kg intravenous dose of Ganciclovir. Valganciclovir is rapidly and extensively converted to Ganciclovir by intestinal and hepatic esterases.
Experimental Protocols
To enable a direct comparison, this compound would need to be subjected to rigorous preclinical and clinical testing. The following are detailed methodologies for key experiments, based on established protocols for Valganciclovir and Ganciclovir, that would be necessary to evaluate its potential.
Bioavailability and Pharmacokinetic Studies
Objective: To determine the absolute and relative bioavailability of Ganciclovir following oral administration of this compound compared to oral and intravenous Ganciclovir.
Study Design: A randomized, open-label, three-period crossover study in healthy volunteers or the target patient population (e.g., HIV-positive, transplant recipients).
Methodology:
-
Dosing:
-
Period 1: Single oral dose of this compound (dose to be determined by preclinical studies).
-
Period 2: Single oral dose of Ganciclovir (e.g., 1000 mg).
-
Period 3: Single intravenous infusion of Ganciclovir (e.g., 5 mg/kg over 1 hour). A washout period of at least 7 days should separate each treatment period.
-
-
Blood Sampling: Serial blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Preparation: Blood samples are centrifuged at approximately 1500 x g for 10 minutes at 4°C to separate the plasma, which is then stored at -70°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and Ganciclovir are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞)
-
Terminal half-life (t₁/₂)
-
Absolute bioavailability (F) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral)
-
Caption: Experimental workflow for a bioavailability study.
Quantification of Ganciclovir in Plasma by HPLC-MS/MS
Objective: To accurately quantify the concentrations of Ganciclovir and its prodrug in plasma samples.
Methodology:
-
Sample Preparation:
-
Protein precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of Ganciclovir).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Ganciclovir, its prodrug, and the internal standard.
-
-
Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the analytes in the quality control and unknown samples are determined from the calibration curve using linear regression.
-
Efficacy and Safety
The ultimate measure of a prodrug's utility lies in its clinical efficacy and safety profile.
Valganciclovir
Valganciclovir has been proven to be as effective as intravenous Ganciclovir for the treatment of CMV retinitis and for the prevention of CMV disease in high-risk solid organ transplant recipients. The safety profile of Valganciclovir is similar to that of Ganciclovir, with the most common adverse effects being hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.
This compound
Without clinical trial data, the efficacy and safety of this compound remain unknown. Clinical studies would be required to assess its ability to prevent and treat CMV disease and to characterize its safety profile in comparison to Valganciclovir and Ganciclovir.
Conclusion
Valganciclovir stands as a successful example of a prodrug strategy that has significantly improved the oral delivery of Ganciclovir, offering patients a more convenient and equally effective treatment option compared to intravenous administration. This compound represents a theoretical alternative; however, a profound lack of publicly available preclinical and clinical data prevents any meaningful comparison with Valganciclovir at this time.
For this compound to be considered a viable candidate for clinical use, it must undergo extensive investigation, including rigorous pharmacokinetic, efficacy, and safety studies following the established protocols outlined in this guide. Until such data becomes available, Valganciclovir remains the gold standard for oral Ganciclovir prodrug therapy. Researchers and drug development professionals are encouraged to address this data gap to fully explore the potential of other Ganciclovir prodrugs.
References
The Challenge of Ganciclovir Resistance in CMV: Evaluating Ganciclovir Mono-O-Acetate
A Comparative Guide for Researchers and Drug Development Professionals
Ganciclovir (B1264), a cornerstone in the management of Cytomegalovirus (CMV) infections, faces a significant challenge in the form of emerging drug-resistant viral strains. This guide provides a comparative overview of Ganciclovir and the potential role of its derivative, Ganciclovir mono-O-acetate, in overcoming resistance. While comprehensive data on this compound's efficacy remains limited in publicly available literature, this document outlines the mechanisms of Ganciclovir resistance, presents a framework for evaluating novel compounds, and compares Ganciclovir with established alternative therapies for resistant CMV infections.
Understanding Ganciclovir: Mechanism of Action and Resistance
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine (B1662781) that halts the replication of herpes viruses, including CMV.[1] Its antiviral activity is contingent on a three-step phosphorylation process to its active triphosphate form.[2][3]
-
Initial Monophosphorylation: In CMV-infected cells, the viral kinase UL97 is primarily responsible for the initial and rate-limiting phosphorylation of Ganciclovir to Ganciclovir monophosphate.[3][4]
-
Diphosphate (B83284) and Triphosphate Formation: Cellular kinases then convert the monophosphate form to diphosphate and subsequently to the active Ganciclovir triphosphate.[5]
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase (UL54), and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby preventing viral replication.[3][5]
Resistance to Ganciclovir predominantly arises from mutations in two key viral genes:
-
UL97 Gene Mutations: Mutations in the UL97 kinase gene are the most common cause of Ganciclovir resistance.[6][7] These mutations impair the initial phosphorylation of Ganciclovir, preventing its activation.[8][9]
-
UL54 Gene Mutations: Mutations in the UL54 DNA polymerase gene can also confer resistance by reducing the affinity of the viral polymerase for Ganciclovir triphosphate.[8] UL54 mutations often lead to higher levels of resistance and may also result in cross-resistance to other antiviral agents like Cidofovir and Foscarnet.[7]
This compound: A Potential Alternative?
This compound is a derivative of Ganciclovir.[10] As an ester, it is anticipated to exhibit increased lipophilicity, which could potentially enhance its oral bioavailability and cellular penetration. However, there is a notable absence of published, peer-reviewed studies detailing its efficacy, particularly against Ganciclovir-resistant CMV strains. Without such data, a direct comparison of its performance against Ganciclovir or other antivirals is not possible at this time.
Framework for Efficacy Testing: A Proposed Experimental Protocol
To evaluate the efficacy of a novel compound like this compound against Ganciclovir-resistant CMV, a standardized in vitro testing protocol is essential. The following outlines a typical experimental workflow.
Detailed Experimental Protocol: Plaque Reduction Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against wild-type and Ganciclovir-resistant CMV strains.
Materials:
-
Host cells susceptible to CMV (e.g., human foreskin fibroblasts (HFFs) or MRC-5 cells)
-
Cell culture medium (e.g., MEM with 2% fetal bovine serum)
-
Wild-type CMV strain (e.g., AD169)
-
Characterized Ganciclovir-resistant CMV strains (with known UL97 and/or UL54 mutations)
-
Test compound (e.g., this compound)
-
Control compounds (Ganciclovir, Foscarnet)
-
96-well cell culture plates
-
Overlay medium (e.g., medium with 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed HFFs or MRC-5 cells in 96-well plates to form confluent monolayers.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Infection: Aspirate the medium from the cell monolayers and infect the cells with a standardized amount of the respective CMV strain (wild-type or resistant) to produce a countable number of plaques.
-
Compound Addition: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of the test and control compounds to the respective wells. Include untreated virus controls and uninfected cell controls.
-
Overlay and Incubation: Add the overlay medium and incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting: Aspirate the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value (the concentration that inhibits plaque formation by 50%) using regression analysis.
Comparative Efficacy of Ganciclovir and Alternative Antivirals
In the absence of data for this compound, a comparison with established second-line therapies for Ganciclovir-resistant CMV is crucial for clinical decision-making.
| Antiviral Agent | Mechanism of Action | Typical IC50 (Wild-Type CMV) | Efficacy against Ganciclovir-Resistant Strains | Key Considerations |
| Ganciclovir | Competitive inhibitor of viral DNA polymerase (requires viral UL97 for activation) | 1.7 µM (mean)[6] | Low efficacy against UL97 mutant strains. Variable efficacy against UL54 mutant strains. | First-line therapy for CMV.[11] Myelosuppression is a common side effect. |
| Foscarnet | Non-competitive inhibitor of viral DNA polymerase (does not require phosphorylation for activation) | Varies by study | Generally effective against UL97 mutant strains. Efficacy may be reduced in some UL54 mutant strains. | Second-line therapy for Ganciclovir-resistant CMV.[7] Nephrotoxicity and electrolyte imbalances are significant side effects. |
| Cidofovir | Nucleotide analogue that inhibits viral DNA polymerase (bypasses the need for initial viral kinase phosphorylation) | Varies by study | Generally effective against UL97 mutant strains. Not effective against many UL54 mutant strains that confer Ganciclovir resistance. | Can be used for Ganciclovir-resistant CMV. Significant nephrotoxicity is a major dose-limiting toxicity. |
| Maribavir | Inhibits the UL97 protein kinase, affecting viral DNA replication, encapsidation, and nuclear egress | Varies by study | Effective against strains with UL97 and UL54 mutations that cause Ganciclovir resistance. | A newer agent approved for post-transplant CMV that is refractory to other treatments.[12] Generally well-tolerated. |
| Letermovir | Inhibits the CMV terminase complex, preventing the processing and packaging of viral DNA | Varies by study | Effective as it has a different mechanism of action. | Primarily used for CMV prophylaxis in hematopoietic stem cell transplant recipients. |
Conclusion
The emergence of Ganciclovir-resistant CMV necessitates the exploration of novel therapeutic agents. While this compound presents a theoretical potential for improved pharmacological properties, its efficacy against resistant strains remains unproven due to a lack of published data. The provided experimental framework offers a standardized approach for the in vitro evaluation of such compounds. In the current clinical landscape, Foscarnet, Cidofovir, and newer agents like Maribavir serve as important alternatives for managing Ganciclovir-resistant CMV infections, each with a distinct efficacy and safety profile. Further research is imperative to characterize the antiviral activity of this compound and determine its potential place in the therapeutic armamentarium against CMV.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cytomegalovirus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of ganciclovir-resistant human cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of cytomegalovirus susceptibility to ganciclovir in renal and heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS 88110-89-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 11. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Treatment Options for Refractory/Resistant CMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Ganciclovir and its Ester Prodrug, Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
Ganciclovir (B1264), a cornerstone in the management of cytomegalovirus (CMV) infections, has seen its clinical utility significantly enhanced through the development of its L-valyl ester prodrug, Valganciclovir (B601543). This guide provides a comprehensive comparison of the pharmacokinetic profiles of Ganciclovir and Valganciclovir, supported by experimental data, to inform research and clinical development. The strategic esterification of Ganciclovir to form Valganciclovir dramatically improves its oral bioavailability, a key factor in patient compliance and therapeutic efficacy.
Pharmacokinetic Data Summary
The oral administration of Ganciclovir is hampered by low bioavailability.[1][2] Valganciclovir was developed to overcome this limitation, demonstrating a marked improvement in oral absorption.[1][3] Following oral ingestion, Valganciclovir is rapidly and extensively hydrolyzed to Ganciclovir by intestinal and hepatic esterases.[1][4] This efficient conversion results in systemic Ganciclovir exposure comparable to that achieved with intravenous administration.[5][6]
| Parameter | Oral Ganciclovir | Intravenous Ganciclovir | Oral Valganciclovir |
| Bioavailability | <10%[7] | 100% (assumed) | ~60%[2][4][7] |
| Area Under the Curve (AUC) | Low and variable[5] | Standard for comparison[8] | Approximately 1.65-fold greater than oral Ganciclovir[5] |
| Peak Plasma Concentration (Cmax) | Low[4] | High and rapid | Significantly higher than oral Ganciclovir[4] |
| Time to Peak Concentration (Tmax) | ~2.2 hours[4] | ~1 hour (end of infusion)[2] | ~1.0-2.0 hours[9] |
| Elimination Half-life (t1/2) | ~3.1-5.5 hours (oral)[10] | ~2.5-3.6 hours[10] | Similar to IV Ganciclovir once converted |
| Dosing Regimen (for CMV prophylaxis) | 1000 mg three times daily[5] | 5 mg/kg once daily | 900 mg once daily[5] |
Mechanism of Action: A Targeted Approach
Ganciclovir's antiviral activity is contingent on its phosphorylation to the active triphosphate form. This process is initiated by a viral-specific enzyme, ensuring that the drug is primarily activated in CMV-infected cells.
Ganciclovir, a synthetic analog of 2'-deoxyguanosine, requires a three-step phosphorylation process to become active.[10][11] The initial and rate-limiting step is the conversion to Ganciclovir monophosphate, a reaction preferentially catalyzed by the viral phosphotransferase UL97 in CMV-infected cells.[11] Cellular kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active Ganciclovir triphosphate.[12] Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the viral DNA, leads to the termination of DNA chain elongation, thus halting viral replication.[11][13]
Experimental Protocols for Pharmacokinetic Analysis
The following outlines a typical experimental workflow for a comparative pharmacokinetic study of Ganciclovir esters in an animal model.
Methodology:
-
Animal Models and Housing: Studies are commonly conducted in male Sprague-Dawley rats (250-300 g) or OF1 mice (25-30 g).[14] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard food and water.[14] A one-week acclimatization period is standard before the experiment.[14] All procedures must adhere to ethical guidelines for animal research.
-
Dose Preparation and Administration: Ganciclovir and Valganciclovir are typically dissolved in a sterile vehicle such as 0.9% saline or 5% glucose serum.[14] Doses are prepared fresh on the day of administration.[14] Administration can be intravenous (IV) or oral (PO), depending on the study arm.
-
Blood Sample Collection: To determine the plasma concentration-time profile, serial blood samples (approximately 100-200 µL) are collected at predetermined time points.[14] Common sampling sites in rats include the jugular or saphenous vein.[14] Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.[14]
-
Plasma Preparation and Storage: Plasma is separated by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14] The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until analysis.[14]
-
Bioanalytical Method: The quantification of Ganciclovir in plasma samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14] A stable isotope-labeled internal standard, such as Ganciclovir-d5, is used to ensure accuracy and precision.[14]
-
Sample Preparation for LC-MS/MS: Plasma samples, along with calibration standards and quality control samples, are thawed on ice.[14] An internal standard is added to each sample, followed by protein precipitation with ice-cold acetonitrile.[14] After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[14]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as AUC, Cmax, Tmax, and elimination half-life. Software such as NONMEM is often used for population pharmacokinetic modeling.[1][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral ganciclovir and pharmacokinetics of valganciclovir in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 12. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle in a Murine Model: Ganciclovir versus Cidofovir for CMV-Induced Myocarditis
For researchers and drug development professionals, understanding the comparative in vivo efficacy of antiviral agents is paramount. This guide provides an objective comparison of Ganciclovir (B1264) and Cidofovir (B1669016), two cornerstone therapies for cytomegalovirus (CMV) infections, with a focus on their performance in a preclinical model of CMV-induced myocarditis.
This comparison is based on a key study that directly evaluates the two drugs in a well-established murine model, offering valuable insights into their relative potency and therapeutic potential. While Ganciclovir mono-O-acetate is a prodrug, this guide focuses on the efficacy of its active form, Ganciclovir, as directly tested in the cited research.
Quantitative Efficacy at a Glance
A direct comparison in a murine model of CMV-induced myocarditis reveals the dose-dependent efficacy of both Ganciclovir and Cidofovir in reducing viral load and mitigating cardiac inflammation.[1][2][3] The following table summarizes the key findings from this pivotal study.
| Efficacy Endpoint | Ganciclovir (GCV) | Cidofovir (CDV) |
| Viral Titer Reduction (Spleen) | Significant reduction at all doses (12, 25, and 40 mg/kg/day) | Doses of 5 and 10 mg/kg/day reduced viral titers to the limit of detection |
| Viral Titer Reduction (Salivary Gland) | Significant reduction at all doses (12, 25, and 40 mg/kg/day) | Significant reduction at all doses (1, 5, and 10 mg/kg/day) |
| Reduction in Acute Myocarditis Severity | Significant 6.2-fold reduction at 25 and 40 mg/kg/day; no significant effect at 12 mg/kg/day | Significant 36-fold reduction at all doses (1, 5, and 10 mg/kg/day); no detectable inflammation at 5 and 10 mg/kg/day |
| Reduction in Chronic Myocarditis Severity | Significant 1.8-fold reduction | Significant 2.8-fold reduction |
Unraveling the Mechanisms of Action
Both Ganciclovir and Cidofovir are nucleoside/nucleotide analogs that ultimately disrupt viral DNA synthesis, but their activation pathways differ significantly.
Ganciclovir, a prodrug, requires an initial phosphorylation step catalyzed by a virus-encoded protein kinase (UL97 in human CMV), followed by further phosphorylation by cellular kinases to its active triphosphate form.[4][5][6] This dependence on a viral enzyme contributes to its selectivity for virus-infected cells.
In contrast, Cidofovir is a phosphonate (B1237965) nucleotide analog, meaning it already contains a phosphate (B84403) group.[7][8][9] This structural feature allows it to bypass the initial virus-dependent phosphorylation step, requiring only cellular enzymes for its conversion to the active diphosphate (B83284) form.[8][9] This can be advantageous against viral strains that have developed resistance to Ganciclovir through mutations in the viral kinase.
Experimental Corner: Protocols for In Vivo Efficacy Assessment
The following sections detail the methodologies employed in the comparative study of Ganciclovir and Cidofovir in the murine CMV (MCMV) myocarditis model.
Murine Cytomegalovirus (MCMV) Model of Myocarditis
A well-established model utilizing adult BALB/c mice is employed to mimic human CMV-induced myocarditis.[1][2][3]
-
Animal Model: Adult (6- to 8-week-old) male BALB/c mice are typically used.
-
Virus Strain and Inoculation: Mice are infected intraperitoneally (i.p.) with a standardized dose of a myocarditic strain of MCMV, such as the K181 strain. The inoculum is prepared from salivary gland homogenates of previously infected mice to maintain virulence.[10]
-
Disease Progression: The model exhibits both an acute phase of myocarditis, peaking around day 7 post-infection, and a chronic phase.[1][2][3]
Antiviral Drug Administration
-
Drug Preparation: Ganciclovir and Cidofovir are dissolved in a suitable vehicle, such as sterile saline.
-
Dosing and Administration: The drugs are administered daily via intraperitoneal injection, commencing 24 hours post-infection for the treatment of the acute phase.[1][2][3] Dosages are calculated based on the body weight of the animals.
Assessment of Antiviral Efficacy
1. Viral Load Determination by Plaque Assay:
-
Tissue Collection: At specified time points (e.g., day 7 post-infection), mice are euthanized, and target organs such as the spleen, liver, and salivary glands are aseptically harvested.
-
Tissue Homogenization: Tissues are weighed and homogenized in a known volume of cell culture medium.
-
Serial Dilution: The tissue homogenates are serially diluted to obtain a range of virus concentrations.
-
Infection of Cell Monolayers: Confluent monolayers of permissive cells (e.g., murine embryonic fibroblasts) in multi-well plates are infected with the diluted virus samples.[10]
-
Overlay and Incubation: After an adsorption period, the infected cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones of cell death.[11] The number of plaque-forming units (PFU) is counted, and the viral titer in the original tissue is calculated as PFU per gram of tissue.
2. Histopathological Evaluation of Myocarditis:
-
Heart Tissue Processing: At the time of euthanasia, hearts are collected, fixed in 10% buffered formalin, and embedded in paraffin.[12]
-
Sectioning and Staining: Thin sections (e.g., 5 µm) of the heart tissue are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the cellular architecture and inflammatory infiltrates.[12][13]
-
Microscopic Examination and Scoring: The stained sections are examined microscopically by a pathologist blinded to the treatment groups. The severity of myocarditis is typically scored based on the extent and nature of the inflammatory cell infiltration and myocardial necrosis.[12]
Concluding Remarks
The presented data from a murine model of CMV-induced myocarditis suggests that both Ganciclovir and Cidofovir are effective in reducing viral replication and mitigating disease severity.[1][2][3] Notably, Cidofovir demonstrated efficacy at lower doses compared to Ganciclovir in this specific preclinical model. The distinct mechanisms of activation for these two antiviral agents have important implications for their clinical use, particularly in the context of potential drug resistance. This guide provides a foundational understanding of their comparative in vivo efficacy and the experimental protocols necessary for such evaluations, serving as a valuable resource for the scientific community.
References
- 1. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir and cidofovir treatment of cytomegalovirus-induced myocarditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cidofovir Activity against Poxvirus Infections [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.4. Histology [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ganciclovir and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Ganciclovir (B1264) and its related compounds. While the primary focus of this document is on Ganciclovir and its widely used prodrug, Valganciclovir (B601543), the methodologies described can serve as a foundational framework for the analysis of Ganciclovir mono-O-acetate, a related ester prodrug. It is important to note that specific validation for this compound would be required. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.
Overview of Analytical Techniques
The quantification of Ganciclovir and its prodrugs in biological matrices and pharmaceutical formulations predominantly relies on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For Ganciclovir analysis, reverse-phase HPLC is commonly employed. Detection methods include UV-Visible spectrophotometry and fluorescence detection. HPLC methods are robust and widely available but may lack the sensitivity and selectivity of LC-MS/MS for complex biological samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS is the gold standard for bioanalytical studies due to its ability to quantify low concentrations of analytes in complex matrices with high specificity.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Ganciclovir and Valganciclovir.
Table 1: Comparison of HPLC Methods for Ganciclovir Quantification
| Parameter | HPLC-UV[1] | HPLC-Fluorescence[2] | RP-HPLC[3] |
| Matrix | Human Plasma | Human Plasma/Serum | Drug Substance |
| Linearity Range | 0.5 - 40 µg/mL | 0.04 - 4.00 µg/mL | 20 - 30 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.04 µg/mL | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated, but correlated well with LC-MS/MS | Within 7% of nominal values[2] | 99.9% |
| Precision (%RSD) | Not explicitly stated | < 8% (Intra- and Inter-assay)[2] | 0.2% (Intra- and Inter-day) |
| Internal Standard | Bromouracil | Not specified | Not specified |
Table 2: Comparison of LC-MS/MS Methods for Ganciclovir and Valganciclovir Quantification
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Analytes | Valganciclovir & Ganciclovir | Valganciclovir & Ganciclovir | Valganciclovir & Ganciclovir |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (Valganciclovir) | 5 - 800 ng/mL | 2 - 805 ng/mL | 5.00 - 1000.00 ng/mL |
| Linearity Range (Ganciclovir) | 70 - 11,200 ng/mL | 40 - 12,000 ng/mL | 50.00 - 10000.00 ng/mL |
| LLOQ (Valganciclovir) | 5 ng/mL | 2 ng/mL | 5.00 ng/mL |
| LLOQ (Ganciclovir) | 70 ng/mL | 40 ng/mL | 50.00 ng/mL |
| Accuracy (% Bias) | Not explicitly stated | Within ±15% of nominal | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | ≤15% | Not explicitly stated |
| Internal Standard | Not specified | Valganciclovir-D5, Ganciclovir-D5 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method for Ganciclovir in Human Plasma[1]
-
Sample Preparation: To 100 µL of plasma, add a protein precipitating organic solvent. Centrifuge the sample and inject 20 µL of the supernatant into the HPLC system.
-
Chromatographic Conditions:
-
Instrument: UPLC UltiMate™ 3000 with a Dionex™ UltiMate™ 3000 VWD-3000 detector.
-
Column: Poroshell 120 SB-C8 (2.1 × 150 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid (A) and acetonitrile (B52724) (B) in a ratio of 97:3 (A:B).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 250 nm.
-
Run Time: 12 minutes.
-
HPLC-Fluorescence Method for Ganciclovir in Human Plasma and Serum[2]
-
Sample Preparation: Precipitate protein in 0.25 mL of serum or plasma with trichloroacetic acid. Centrifuge and analyze an aliquot of the supernatant.
-
Chromatographic Conditions:
-
Instrument: HPLC system with automated column switching.
-
Detection: Fluorescence detector with excitation at 278 nm and emission at 380 nm.
-
Run Time: ≤ 15 minutes.
-
LC-MS/MS Method for Valganciclovir and Ganciclovir in Human Plasma[5]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a mixed-mode cation exchange solid-phase extraction cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system.
-
Column: Agilent XDB-Phenyl.
-
Mobile Phase: A 35:65 ratio of 10 mM ammonium acetate (B1210297) in 0.3% formic acid and acetonitrile.
-
Flow Rate: 0.60 mL/min.
-
Run Time: 2.50 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for its intended purpose.
Caption: Workflow of Analytical Method Validation.
Logical Relationship of Ganciclovir and its Prodrugs
This diagram illustrates the conversion of the prodrugs, Valganciclovir and this compound, to the active drug, Ganciclovir.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid, sensitive HPLC method for the determination of ganciclovir in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method | Komarov | Drug development & registration [pharmjournal.ru]
Safety Operating Guide
Navigating the Safe Disposal of Ganciclovir Mono-O-Acetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ganciclovir mono-O-acetate, a derivative of the potent antiviral agent Ganciclovir, requires meticulous handling and disposal due to its potential hazards, including carcinogenicity, mutagenicity, and reproductive toxicity.[1] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, including certain pharmaceuticals.[2] States may have additional, more stringent regulations.[2] A significant update to these regulations is the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities and prohibits their disposal via sewering.[3][4]
Step-by-Step Disposal Protocol for this compound
Given the hazardous nature of Ganciclovir and its derivatives, this compound should be managed as a hazardous pharmaceutical waste. In some contexts, it is specifically handled as cytotoxic waste.[1][5] The following procedure outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and gowns, vials, syringes, needles, absorbent pads, and any cleaning materials.[1]
-
This waste must be segregated from general laboratory trash and other non-hazardous waste streams at the point of generation.
2. Personal Protective Equipment (PPE):
-
Personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
3. Containment and Labeling:
-
Primary Container: Place all this compound waste into a designated, leak-proof, and puncture-resistant container.
-
Color Coding: Hazardous pharmaceutical waste is typically collected in black containers.[3] For cytotoxic waste, purple containers are often used.[5] Your institution's specific guidelines should be followed.
-
Labeling: The container must be clearly labeled as "Hazardous Drug Waste," "Hazardous Waste Pharmaceuticals," or "Cytotoxic Waste" in accordance with institutional and regulatory standards.[3][8] The label should also identify the contents.
4. Storage:
-
Store the sealed waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[7]
-
The storage area should be locked to prevent unauthorized access.[9][10]
5. Disposal:
-
Do Not Dispose in General Trash or Down the Drain: It is prohibited to dispose of hazardous pharmaceutical waste in the regular trash or by flushing it down the sewer.[3][11] This practice can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[11]
-
Engage a Licensed Hazardous Waste Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company. These contractors are equipped to transport and dispose of the waste in compliance with all federal, state, and local regulations.[8]
-
Incineration: The recommended final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[3] This high-temperature process destroys the active pharmaceutical ingredients.
-
Landfilling: In some cases, after appropriate treatment, the residual ash from incineration may be disposed of in a licensed sanitary landfill for toxic wastes.[7][8] However, direct landfilling of untreated hazardous pharmaceutical waste is generally not permitted.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For liquid spills, use absorbent pads. For solid spills, use damp absorbent pads to prevent the generation of dust.[1]
-
Clean the spill area with a deactivating agent, such as a 10% bleach solution, followed by a rinse with clean water.[1]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Quantitative Data Summary
| Compound | Occupational Exposure Limit (OEL) - TWA (8-hour) | Source |
| Ganciclovir / Ganciclovir Sodium | 5 µg/m³ | USP SDS[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. Ganciclovir Intravenous Infusion for Adults | Medinfo Galway [medinfogalway.ie]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. slaterunpharma.com [slaterunpharma.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Ganciclovir Mono-O-Acetate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Ganciclovir mono-O-acetate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Ganciclovir and its derivatives are classified as hazardous substances, suspected of causing genetic defects, cancer, and reproductive harm.[1][2][3] Adherence to strict safety protocols is therefore not just a recommendation, but a critical component of responsible research.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.[1][4][5]
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection | Chemical splash goggles are recommended. A face shield should also be worn if there is a splash hazard.[4] |
| Skin | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended. It is advised to consult the glove manufacturer's data for permeability and breakthrough times.[1][4] |
| Protective clothing | A protective laboratory coat, apron, or a disposable garment is recommended to prevent skin contact.[4][6] | |
| Respiratory | Respiratory Protection | Not typically required with adequate ventilation. However, if dust is generated or in case of insufficient ventilation, an appropriate certified respirator or a self-contained breathing apparatus (SCBA) should be used.[4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from initial receipt to final disposal, is crucial for minimizing exposure risk.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[4]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents needed for the procedure beforehand to minimize movement and potential for spills.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1][2]
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Preparation: If working with a solid form, handle it carefully to avoid generating dust.[6] Use an industrial vacuum cleaner with a high-efficiency filter for any cleanup of dust.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After completing the work, wipe down the work area with an appropriate deactivating solution if available, followed by a thorough cleaning.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6] Do not eat, drink, or smoke in the laboratory area.[2][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, wipes, and containers, must be disposed of as hazardous waste.
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed container.[6]
-
Liquid Waste: Contaminated liquid waste and washing water should be collected in a separate, labeled hazardous waste container.[1] Do not pour down the drain.[1]
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2][5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
